molecular formula C26H36N2O4 B12425295 Norverapamil-d7

Norverapamil-d7

Cat. No.: B12425295
M. Wt: 447.6 g/mol
InChI Key: UPKQNCPKPOLASS-HXAWLNHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norverapamil-d7 is a useful research compound. Its molecular formula is C26H36N2O4 and its molecular weight is 447.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H36N2O4

Molecular Weight

447.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D

InChI Key

UPKQNCPKPOLASS-HXAWLNHQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Norverapamil-d7: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Norverapamil-d7, a deuterated analog of Norverapamil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Norverapamil, the major active N-demethylated metabolite of the calcium channel blocker, Verapamil. The incorporation of seven deuterium atoms into the isopropyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile[1]
Molecular Formula C₂₆H₂₉D₇N₂O₄[2]
Molecular Weight 447.62 g/mol [2]
Monoisotopic Mass 447.31144486 Da[1]
CAS Number 263175-44-6[2]
Purity (by HPLC) ≥98%[2][3]
Appearance Solid[3]
Storage Conditions Refrigerator (2-8°C) for long-term storage[2]

Chemical Structure

The chemical structure of this compound is characterized by a phenylacetonitrile core with two dimethoxyphenyl groups. The key feature is the presence of a deuterated isopropyl group, which is crucial for its use in mass spectrometry-based assays.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound. The seven deuterium atoms are located on the isopropyl group.

Biological Activity and Signaling Pathways

Norverapamil, and by extension this compound, is an active metabolite of Verapamil and exhibits significant biological activity. It functions as an L-type calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) transporter.[3]

Verapamil Metabolism to Norverapamil

The metabolic conversion of Verapamil to Norverapamil primarily occurs in the liver, mediated by cytochrome P450 enzymes. This N-demethylation reaction is a critical step in the drug's overall pharmacokinetics.

Verapamil Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation Enzymes CYP3A4, CYP3A5, CYP2C8 Enzymes->Verapamil

Caption: Metabolic pathway of Verapamil to Norverapamil.

Mechanism of Action as a Calcium Channel Blocker

Norverapamil exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a reduction in cardiac contractility.

Calcium Channel Blockade cluster_cell Smooth Muscle / Cardiac Cell Ca2_channel L-type Ca²⁺ Channel Ca2_influx Ca²⁺ Influx Ca2_channel->Ca2_influx mediates Contraction Muscle Contraction Ca2_influx->Contraction Norverapamil This compound Norverapamil->Ca2_channel blocks

Caption: Mechanism of Norverapamil's calcium channel blocking activity.

Experimental Protocols

Synthesis of Norverapamil

While a specific protocol for this compound is proprietary to commercial suppliers, a general synthesis method for Norverapamil involves the N-demethylation of Verapamil. One patented method describes the reaction of Verapamil with 1-chloroethyl chloroformate in an aprotic solvent to form a quaternary ammonium salt, followed by methanolysis to yield Norverapamil.[4]

General Synthetic Workflow:

Norverapamil Synthesis Workflow Start Verapamil Step1 React with 1-chloroethyl chloroformate in aprotic solvent Start->Step1 Intermediate Quaternary Ammonium Salt Step1->Intermediate Step2 Methanolysis Intermediate->Step2 End Norverapamil Step2->End

Caption: General workflow for the synthesis of Norverapamil.

Note: The synthesis of the deuterated analog would require starting with a deuterated precursor or employing a deuteration step during the synthesis.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Purification and analysis of this compound are typically performed using reverse-phase HPLC. The following is a representative protocol based on published methods for Norverapamil analysis.[5][6][7]

Table 2: Representative HPLC Method Parameters for Norverapamil Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (e.g., 65:35 v/v) with pH adjustment
Flow Rate 1.0 mL/min
Detection UV at 278 nm or Fluorescence (Excitation: 275 nm, Emission: 305 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Experimental Workflow for HPLC Analysis:

HPLC Analysis Workflow Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Injection Inject into HPLC System Extraction->Injection Separation Separation on C18 Column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound by HPLC.

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Structural confirmation and purity assessment of this compound are achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is used to confirm the exact mass of the deuterated compound. The observed mass should correspond to the calculated monoisotopic mass of 447.3114 Da.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to confirm the overall structure. The absence of signals corresponding to the isopropyl protons and the presence of characteristic signals for the aromatic and other aliphatic protons confirm the successful deuteration and structural integrity. Commercial suppliers often provide spectral data (HNMR, RP-HPLC, MS) for their products.[3]

Conclusion

This compound is an essential tool for researchers in pharmacology and drug metabolism. Its well-defined chemical properties, stable isotopic labeling, and clear biological role make it an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The experimental protocols and data presented in this guide provide a solid foundation for its application in advanced scientific research.

References

The Role of Norverapamil-d7 as a P-glycoprotein Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil-d7 is the deuterated form of Norverapamil, the primary N-demethylated metabolite of the L-type calcium channel blocker, Verapamil.[1][2] While Verapamil itself is a well-known inhibitor of the efflux transporter P-glycoprotein (P-gp), its metabolite, Norverapamil, also demonstrates significant P-gp inhibitory activity.[3][4] The deuterium-labeled this compound serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly in quantifying the parent compound and its metabolites.[2] This technical guide provides an in-depth overview of the function of Norverapamil as a P-gp inhibitor, with the understanding that the biological activity of this compound is comparable to its non-deuterated counterpart. We will delve into its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the associated signaling pathways.

Mechanism of Action

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse xenobiotics out of cells.[5][6] This process is a key mechanism in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs by limiting their absorption and distribution.[5][7]

Norverapamil exerts its P-gp inhibitory effect through non-competitive inhibition.[8][9] This suggests that Norverapamil binds to a site on P-gp that is distinct from the substrate-binding site, thereby impeding the transporter's conformational changes necessary for substrate efflux without directly competing with the substrate for binding.[10][11] Studies have indicated that verapamil and its metabolites, including norverapamil, can also modulate P-gp expression, suggesting a multi-faceted interaction with this critical transporter.[12]

Quantitative Inhibitory Data

The inhibitory potency of Norverapamil against P-gp has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express this potency. The available data for Norverapamil is summarized in the table below.

Inhibitor P-gp Substrate Cell System IC50 (µM) Reference
NorverapamilDigoxinP-glycoprotein-expressing cell monolayers0.3[3]
VerapamilDigoxinP-glycoprotein-expressing cell monolayers1.1[3]

This table summarizes the reported IC50 values for Norverapamil and its parent compound, Verapamil, in inhibiting P-gp-mediated transport.

Experimental Protocols

The assessment of P-gp inhibition is crucial in drug development to understand potential drug-drug interactions and to overcome multidrug resistance. Several in vitro assays are commonly employed to evaluate the inhibitory potential of compounds like Norverapamil.

Calcein-AM Efflux Assay

The Calcein-AM efflux assay is a widely used fluorescence-based method to assess P-gp activity.[13][14]

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane.[14] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein.[14][15] P-gp can actively transport Calcein-AM out of the cell before it can be converted.[14] In the presence of a P-gp inhibitor like Norverapamil, the efflux of Calcein-AM is blocked, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.[16]

Detailed Methodology:

  • Cell Culture: P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2) and their corresponding parental cells are cultured to confluence in 96-well plates.[17][18]

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a positive control inhibitor (e.g., Verapamil) for a specified period (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: A solution of Calcein-AM is added to each well to a final concentration of approximately 0.25-1 µM and incubated for another 30-60 minutes at 37°C.[19]

  • Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the control (vehicle-treated) cells to determine the percentage of inhibition. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Rhodamine 123 Efflux Assay

The Rhodamine 123 efflux assay is another common method to measure P-gp activity.[20][21]

Principle: Rhodamine 123 is a fluorescent cationic dye that is a known substrate of P-gp.[22] Cells overexpressing P-gp will exhibit lower intracellular accumulation of Rhodamine 123 due to active efflux.[20] P-gp inhibitors will block this efflux, leading to increased intracellular fluorescence.

Detailed Methodology:

  • Cell Preparation: A suspension of P-gp overexpressing cells is prepared at a concentration of approximately 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: The cells are pre-incubated with the test compound (this compound) or a positive control at various concentrations for 15-30 minutes at 37°C.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of 1-5 µM and incubated for 30-60 minutes at 37°C in the dark.[19]

  • Efflux Period: The cells are then washed and resuspended in fresh, pre-warmed medium with or without the inhibitor and incubated for an additional 30-60 minutes to allow for efflux.

  • Flow Cytometry Analysis: The intracellular fluorescence of the cells is analyzed by flow cytometry.[23]

  • Data Analysis: The median fluorescence intensity of the cell population is determined. The percentage of inhibition is calculated by comparing the fluorescence of inhibitor-treated cells to that of control cells. The IC50 value is determined from the concentration-response curve.

Signaling Pathways and Logical Relationships

P-gp expression and function are regulated by a complex network of signaling pathways.[7] Understanding these pathways is crucial for developing strategies to overcome P-gp-mediated multidrug resistance.

P_Glycoprotein_Regulation cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_output Cellular Response Chemotherapeutic Agents Chemotherapeutic Agents MAPK MAPK/ERK Pathway Chemotherapeutic Agents->MAPK p38 p38 MAPK Pathway Chemotherapeutic Agents->p38 Growth Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth Factors->PI3K_Akt Inflammatory Cytokines Inflammatory Cytokines JNK JNK Pathway Inflammatory Cytokines->JNK NFkB NF-κB PI3K_Akt->NFkB AP1 AP-1 MAPK->AP1 JNK->AP1 p53 p53 p38->p53 inhibits Pgp_Expression P-gp Expression NFkB->Pgp_Expression activates AP1->Pgp_Expression activates p53->Pgp_Expression inhibits MDR Multidrug Resistance Pgp_Expression->MDR

Caption: Regulation of P-glycoprotein expression by various signaling pathways.

The diagram above illustrates how external stimuli can activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which in turn modulate the activity of transcription factors like NF-κB and AP-1 to regulate P-gp expression.[24][25]

Pgp_Inhibition_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Cells P-gp Overexpressing Cells Preincubation Pre-incubate cells with Inhibitor Cells->Preincubation Inhibitor This compound (Test Compound) Inhibitor->Preincubation Substrate Fluorescent Substrate (e.g., Calcein-AM, Rhodamine 123) Loading Add Substrate to cells Substrate->Loading Preincubation->Loading Incubation Incubate at 37°C Loading->Incubation Measurement Measure Intracellular Fluorescence Incubation->Measurement Comparison Compare Fluorescence (Inhibitor vs. Control) Measurement->Comparison IC50 Calculate IC50 Value Comparison->IC50

Caption: General workflow for in vitro P-glycoprotein inhibition assays.

This workflow diagram outlines the key steps involved in performing a typical in vitro P-gp inhibition assay, from cell preparation to data analysis.

Logical_Relationship Norverapamil_d7 This compound Pgp P-glycoprotein (P-gp) Norverapamil_d7->Pgp Inhibits Substrate_Efflux Substrate Efflux Norverapamil_d7->Substrate_Efflux Blocks Pgp->Substrate_Efflux Mediates Intracellular_Concentration Increased Intracellular Substrate Concentration Substrate_Efflux->Intracellular_Concentration Leads to Therapeutic_Efficacy Enhanced Therapeutic Efficacy Intracellular_Concentration->Therapeutic_Efficacy DDI Potential for Drug-Drug Interactions Intracellular_Concentration->DDI

Caption: Logical relationship of this compound's action on P-gp.

This diagram illustrates the logical consequence of this compound's inhibition of P-gp, leading to increased intracellular drug concentration, which can enhance therapeutic efficacy but also carries the risk of drug-drug interactions.

Conclusion

This compound, as a stable-isotope-labeled version of the active P-gp inhibitor Norverapamil, is an indispensable tool for modern drug discovery and development. Its ability to potently inhibit P-gp makes it a subject of significant interest for overcoming multidrug resistance in oncology and for understanding and predicting drug-drug interactions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in these critical areas. A thorough understanding of the mechanisms and pathways involved in P-gp inhibition by compounds like Norverapamil is essential for the rational design of safer and more effective therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis and Purification of Norverapamil-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norverapamil-d7, an important deuterated metabolite of Verapamil. This document details a feasible synthetic pathway, purification protocols, and relevant analytical data, compiled to assist researchers and professionals in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction

Norverapamil is the primary active N-demethylated metabolite of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] The deuterated analog, this compound, serves as a valuable internal standard in quantitative bioanalytical studies, such as mass spectrometry-based assays, for the accurate determination of Norverapamil levels in biological matrices. The seven deuterium atoms are located on the isopropyl group, providing a distinct mass shift for mass spectrometric detection.[3][4][5]

This guide outlines a synthetic strategy commencing from commercially available starting materials, leading to the formation of Verapamil-d7, which is subsequently N-demethylated to yield this compound. Furthermore, detailed purification methodologies are presented to ensure the high purity required for analytical standards.

Synthesis of this compound

The synthesis of this compound can be conceptualized in two main stages:

  • Synthesis of Verapamil-d7: This involves the preparation of a key deuterated intermediate, 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile, followed by alkylation.

  • N-demethylation of Verapamil-d7: The synthesized Verapamil-d7 is then converted to this compound.

Experimental Protocols

Step 1: Synthesis of Isopropyl-d7 Bromide

A deuterated isopropylating agent is the first key component. Isopropyl-d7 bromide can be prepared from commercially available isopropanol-d8.

  • Materials: Isopropanol-d8, hydrobromic acid (48%).

  • Procedure: Isopropanol-d8 is reacted with hydrobromic acid. The mixture is heated, and the resulting isopropyl-d7 bromide is distilled. The crude product is then washed sequentially with concentrated hydrochloric acid to remove any unreacted alcohol, water, 5% sodium bicarbonate solution, and again with water. Finally, it is dried over anhydrous calcium chloride and purified by distillation.

Step 2: Synthesis of 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile

This intermediate is synthesized by the alkylation of 3,4-dimethoxyphenylacetonitrile with the prepared isopropyl-d7 bromide.

  • Materials: 3,4-Dimethoxyphenylacetonitrile, sodium amide, toluene, isopropyl-d7 bromide.

  • Procedure: A solution of 3,4-dimethoxyphenylacetonitrile in toluene is slowly added to a suspension of sodium amide in toluene. The mixture is heated to facilitate the formation of the carbanion. After cooling, isopropyl-d7 bromide is added, and the reaction is stirred. The reaction is then quenched with water, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude product is purified.

Step 3: Synthesis of Verapamil-d7

The deuterated nitrile intermediate is then alkylated with a suitable aminoalkyl halide.

  • Materials: 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile, sodium amide, toluene, 1-bromo-3-chloropropane, N-methyl-3,4-dimethoxyphenethylamine.

  • Procedure: The nitrile from the previous step is again treated with sodium amide in toluene to form the anion. This is followed by the addition of 1-bromo-3-chloropropane to yield an alkylated intermediate. This intermediate is then reacted with N-methyl-3,4-dimethoxyphenethylamine to displace the chloride and form Verapamil-d7.

Step 4: N-demethylation to this compound

The final step involves the selective removal of the N-methyl group from Verapamil-d7. A common method for N-demethylation involves the use of 1-chloroethyl chloroformate.[6]

  • Materials: Verapamil-d7, 1-chloroethyl chloroformate, aprotic solvent (e.g., 1,2-dichloroethane), methanol.

  • Procedure: Verapamil-d7 is dissolved in an aprotic solvent and treated with 1-chloroethyl chloroformate to form a quaternary ammonium salt. The intermediate is then heated in methanol to yield this compound hydrochloride. The product is then isolated and purified.

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Isopropyl-d7 Bromide Synthesis cluster_step2 Step 2: Deuterated Nitrile Synthesis cluster_step3 Step 3: Verapamil-d7 Synthesis cluster_step4 Step 4: N-Demethylation A Isopropanol-d8 C Isopropyl-d7 Bromide A->C Reaction B HBr B->C Reagent F 2-(3,4-dimethoxyphenyl)-2- (isopropyl-d7)acetonitrile C->F Reagent C->F D 3,4-Dimethoxyphenylacetonitrile D->F Alkylation E Sodium Amide E->F Base I Verapamil-d7 F->I Alkylation F->I G 1-Bromo-3-chloropropane G->I Reagent H N-methyl-3,4-dimethoxyphenethylamine H->I Reagent K This compound I->K Demethylation I->K J 1-Chloroethyl Chloroformate J->K Reagent PurificationWorkflow A Crude this compound B Preparative RP-HPLC A->B C Purified Racemic this compound B->C D Chiral HPLC Analysis C->D G Purity Assessment C->G Analytical RP-HPLC E Enantiomerically Pure R-(+)-Norverapamil-d7 D->E F Enantiomerically Pure S-(-)-Norverapamil-d7 D->F SignalingPathway cluster_cell Cell Membrane L_type L-type Calcium Channel Ca_in Ca²⁺ Influx Pgp P-glycoprotein (P-gp) Drug_efflux Drug Efflux Norverapamil This compound Norverapamil->L_type Inhibits Norverapamil->Pgp Inhibits Cellular_effect Decreased Intracellular Ca²⁺ Ca_in->Cellular_effect Drug_accumulation Increased Intracellular Drug Concentration Drug_efflux->Drug_accumulation Reduces

References

Navigating the Analytical Landscape of Norverapamil-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Norverapamil-d7, a deuterated internal standard crucial for the accurate quantification of its parent drug, Norverapamil. This document delves into its certificate of analysis, purity determination, and the intricate signaling pathways it modulates, offering valuable insights for researchers in pharmacology and drug development.

Certificate of Analysis: A Snapshot of Quality

A Certificate of Analysis (CoA) is a critical document that outlines the quality control testing and specifications for a particular batch of a compound. While a single comprehensive CoA for this compound is not publicly available, the following tables summarize typical data points and acceptance criteria based on information from various suppliers and analytical laboratories.

Physicochemical Properties
ParameterSpecification
Chemical Name 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile
Molecular Formula C₂₆H₂₉D₇N₂O₄
Molecular Weight 447.62 g/mol
CAS Number 263175-44-6
Appearance White to Off-White Solid
Solubility Soluble in Methanol, Acetonitrile, DMSO
Quality Control and Purity
TestMethodAcceptance CriteriaTypical Value
Chemical Purity HPLC≥ 95%96.29% - 98.8%[1][2]
Isotopic Purity (Atom % D) Mass Spectrometry / NMR≥ 98%≥ 99%[2]
Identity ¹H-NMR, ¹³C-NMR, Mass SpectrometryConforms to structureConforms
Residual Solvents GC-HSPer ICH Q3CMeets requirements
Heavy Metals ICP-MS≤ 20 ppmMeets requirements
Loss on Drying TGA≤ 1.0%Meets requirements
Assay qNMR / Mass Spectrometry95.0% - 105.0%Meets requirements

Unraveling Purity: Experimental Protocols

The determination of both chemical and isotopic purity is paramount for a deuterated standard like this compound. High isotopic purity ensures minimal interference from the unlabeled analyte, leading to more accurate and reliable analytical results.[3] The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate this compound from any non-deuterated impurities or degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer). A typical mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 278 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard solution into the HPLC system.

    • Record the chromatogram and determine the retention time of the main peak.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is a powerful technique for confirming the molecular weight and assessing the isotopic distribution of this compound.[4][5]

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • LC Conditions: Similar to the HPLC method described above to ensure good separation.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Procedure:

    • Infuse a diluted solution of this compound directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the full scan mass spectrum.

    • Determine the m/z of the protonated molecular ion ([M+H]⁺). For this compound, this should be approximately 448.6.

    • Analyze the isotopic cluster of the molecular ion to determine the distribution of deuterated species and calculate the atom percent deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is essential for confirming the chemical structure and the position of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H-NMR: To confirm the absence of proton signals at the sites of deuteration.

    • ¹³C-NMR: To confirm the carbon skeleton of the molecule.

    • ²H-NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their locations.

  • Procedure:

    • Dissolve an accurately weighed sample of this compound in the appropriate deuterated solvent.

    • Acquire ¹H, ¹³C, and ²H NMR spectra.

    • Analyze the spectra to confirm the expected chemical shifts and the absence or presence of signals corresponding to the deuterated positions. The isotopic purity can be estimated by comparing the integrals of residual proton signals with those of non-deuterated positions in the ¹H-NMR spectrum.

Visualizing the Mechanism: Signaling Pathways and Workflows

Norverapamil, the active metabolite of verapamil, exerts its pharmacological effects primarily through the blockade of L-type calcium channels and inhibition of P-glycoprotein.[6][7]

Norverapamil's Inhibition of L-type Calcium Channels

Norverapamil blocks the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This leads to vasodilation, a decrease in heart rate, and a reduction in myocardial contractility.[6]

L_type_calcium_channel_inhibition cluster_cell Vascular Smooth Muscle / Cardiomyocyte Norverapamil This compound L_type_channel L-type Calcium Channel Norverapamil->L_type_channel blocks Ca_influx Ca²⁺ Influx L_type_channel->Ca_influx mediates Vasodilation Vasodilation Heart_rate Decreased Heart Rate Contractility Decreased Contractility Cell_membrane Cell Membrane

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and leading to cardiovascular effects.

P-glycoprotein Inhibition by Norverapamil

Norverapamil can also inhibit P-glycoprotein (P-gp), a membrane transporter that effluxes various drugs from cells. This inhibition can increase the intracellular concentration of co-administered drugs that are P-gp substrates.[7]

P_glycoprotein_inhibition cluster_membrane Cell Membrane Norverapamil This compound Pgp P-glycoprotein (P-gp) Norverapamil->Pgp inhibits Drug_efflux Drug Efflux Pgp->Drug_efflux mediates Intracellular_drug Increased Intracellular Drug Concentration Drug P-gp Substrate Drug Drug->Pgp substrate

Caption: this compound inhibits P-glycoprotein, increasing the intracellular concentration of P-gp substrate drugs.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a deuterated standard like this compound.

Purity_Analysis_Workflow Start This compound Sample HPLC HPLC-UV Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR Chem_Purity Chemical Purity Report HPLC->Chem_Purity Isotopic_Purity Isotopic Purity Report LCMS->Isotopic_Purity Structure_Confirm Structural Confirmation NMR->Structure_Confirm CoA Certificate of Analysis Chem_Purity->CoA Isotopic_Purity->CoA Structure_Confirm->CoA

Caption: A typical analytical workflow for determining the purity and identity of this compound.

References

Commercial Suppliers and Technical Guide for Norverapamil-d7 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Norverapamil-d7

This technical guide provides comprehensive information on this compound, a deuterated analog of Norverapamil, for its application in research and development. Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker. The deuterated form, this compound, serves as an invaluable tool, primarily as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Norverapamil in complex biological matrices.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. It is typically offered as a solid, with variations in purity and formulation (e.g., as the free base or hydrochloride salt). Researchers should consult the suppliers' certificates of analysis for lot-specific details.

Summary of Commercial Supplier Data
SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
SynZeal Norverapamil D7263175-44-6C₂₆H₂₉D₇N₂O₄447.6Not specified; supplied with COASynthesis on demand.[1]
Clearsynth This compound263175-44-6C₂₆H₂₉D₇N₂O₄447.62≥95%Certificate of Analysis available.
Santa Cruz Biotechnology Nor Verapamil-d7, Hydrochloride1216413-74-9C₂₆H₃₀D₇ClN₂O₄484.08Not specified; refer to COA
MedChemExpress This compound (hydrochloride)Not specifiedC₂₆H₃₀D₇ClN₂O₄484.08≥98%
Alsachim This compound263175-44-6C₂₆H₂₉D₇N₂O₄447.62Not specified
TRC This compound263175-44-6C₂₆H₂₉D₇N₂O₄447.62Not specified

Mechanism of Action and Signaling Pathways

Norverapamil, the parent compound of this compound, exerts its pharmacological effects through two primary mechanisms:

  • L-type Calcium Channel Blockade: Norverapamil inhibits the influx of calcium ions through L-type calcium channels in cardiac muscle, sinoatrial and atrioventricular nodes, and vascular smooth muscle. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.

  • P-glycoprotein (P-gp) Inhibition: Norverapamil is also an inhibitor of P-glycoprotein, an ATP-dependent efflux pump that plays a crucial role in drug absorption, distribution, and elimination. Inhibition of P-gp can alter the pharmacokinetics of co-administered drugs that are P-gp substrates.

The metabolic conversion of Verapamil to Norverapamil is a key pathway in its biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation (CYP3A4, CYP2C8) Further_Metabolites Further Metabolites Norverapamil->Further_Metabolites Metabolism (CYP3A4, CYP2C8)

Caption: Metabolic pathway of Verapamil to Norverapamil.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Norverapamil in biological samples, such as plasma. The following is a representative experimental protocol.

Bioanalytical Method for Norverapamil Quantification in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting from 10% B to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norverapamil: Precursor ion (Q1) m/z 441.3 → Product ion (Q3) m/z 165.1

    • This compound (Internal Standard): Precursor ion (Q1) m/z 448.3 → Product ion (Q3) m/z 165.1

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

The following diagram illustrates the general workflow for such a bioanalytical experiment.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Bioanalytical workflow for Norverapamil quantification.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development, pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The accuracy of these studies hinges on the precise quantification of drug concentrations in complex biological matrices like plasma or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[3]

To counteract these variables, the use of an internal standard (IS) is indispensable. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. This is where stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled compounds, have emerged as the gold standard.[1] By adding a known concentration of the deuterated IS to every sample at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the target analyte.[3] The mass spectrometer can differentiate the analyte from the heavier IS, and by measuring the ratio of their peak areas, precise and accurate quantification is achieved, effectively normalizing for experimental variability.[3]

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data presentation related to the use of deuterium-labeled standards in pharmacokinetic studies.

The Deuterium Kinetic Isotope Effect (DKIE): A Tool for Drug Design

Beyond their use as internal standards, deuterium labeling can intentionally modify a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[4] For drugs where the cleavage of a C-H bond is a rate-limiting step in their metabolism (often by Cytochrome P450 enzymes), substituting hydrogen with deuterium at that specific site can slow down the metabolic process.[4] This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to:

  • Reduced clearance and a longer biological half-life , potentially allowing for less frequent dosing.[5][6]

  • Increased systemic exposure (AUC) of the parent drug.[7]

  • Altered metabolic pathways , which can sometimes reduce the formation of toxic metabolites.[5][6]

The first FDA-approved deuterated drug, Deutetrabenazine (Austedo®), exemplifies this principle. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[5][6][8] The deuteration significantly extends the half-life of its active metabolites, leading to lower peak concentrations and allowing for reduced dosing frequency compared to the non-deuterated original.[7][9]

Quantitative Data Presentation

Clear and concise data presentation is crucial for interpreting pharmacokinetic outcomes. The following tables summarize key quantitative data, illustrating both the impact of deuteration on a drug's PK profile and the performance of a bioanalytical method using a deuterated internal standard.

Table 1: Comparative Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine

This table presents data from a study comparing single 25 mg oral doses of tetrabenazine (TBZ) and its deuterated form, deutetrabenazine (SD-809), in healthy volunteers. The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).

Parameter(α+β)-HTBZ (from Tetrabenazine)Deuterated (α+β)-HTBZ (from Deutetrabenazine)Fold Change
Cmax (ng/mL) 61.674.6~1.2x
AUCinf (ng·hr/mL) 261542~2.1x
t1/2 (hours) 4.88.6~1.8x

Data synthesized from a study by Stamler et al. (2013).[7]

Table 2: Representative Bioanalytical Method Validation Summary

This table summarizes typical validation results for an LC-MS/MS method for the quantification of a hypothetical drug in human plasma using its deuterium-labeled internal standard, according to regulatory guidelines.

Validation ParameterConcentration LevelAcceptance CriteriaResult
Linearity (r²) 0.5 - 1000 ng/mL≥ 0.990.9992
Lower Limit of Quantification (LLOQ) 0.5 ng/mLAccuracy: 80-120%, Precision: ≤20%Accuracy: 98.7%, Precision: 7.7%
Intra-day Accuracy (% Bias) Low QC (1.5 ng/mL)±15% of nominal-2.5%
Mid QC (150 ng/mL)±15% of nominal1.8%
High QC (750 ng/mL)±15% of nominal-0.9%
Intra-day Precision (% RSD) Low QC (1.5 ng/mL)≤15%5.7%
Mid QC (150 ng/mL)≤15%3.1%
High QC (750 ng/mL)≤15%2.4%
Inter-day Accuracy (% Bias) Low QC (1.5 ng/mL)±15% of nominal-1.5%
Mid QC (150 ng/mL)±15% of nominal2.1%
High QC (750 ng/mL)±15% of nominal0.4%
Inter-day Precision (% RSD) Low QC (1.5 ng/mL)≤15%8.5%
Mid QC (150 ng/mL)≤15%4.2%
High QC (750 ng/mL)≤15%3.8%
Recovery (%) Low, Mid, High QCsConsistent and reproducible~97%
Matrix Effect Low and High QCsIS-normalized factor within 0.85-1.15Passed

Data are representative values synthesized from validation reports such as those for Venetoclax and Rosuvastatin.[10]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of protein content from plasma samples prior to LC-MS/MS analysis.[3][11][12]

Materials:

  • Human plasma samples (stored at -80°C)

  • Deuterium-labeled Internal Standard (IS) stock solution

  • Acetonitrile (ACN), LC-MS grade, acidified with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Methodology:

  • Thaw frozen plasma samples on ice until completely liquefied.

  • Vortex mix the samples for 10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.

  • Add 20 µL of the IS working solution to each tube (except for blank matrix samples).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold, acidified acetonitrile to each tube to precipitate the plasma proteins.[6]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard, based on methods developed for compounds like venlafaxine.[7]

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)

  • LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 80% B (linear ramp)

    • 2.5 - 3.0 min: Hold at 80% B

    • 3.1 - 4.0 min: Return to 20% B (re-equilibration)

  • Total Run Time: 4.0 minutes

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: +5500 V

  • MRM Transitions (Hypothetical Example):

    • Analyte (e.g., Venlafaxine): Precursor Ion (Q1) m/z 278.3 → Product Ion (Q3) m/z 121.1

    • IS (e.g., Venlafaxine-d6): Precursor Ion (Q1) m/z 284.4 → Product Ion (Q3) m/z 121.1

  • Collision Energy (CE): Optimized for each transition (e.g., 25-35 eV)

  • Dwell Time: 150 ms per transition

Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows in a pharmacokinetic study employing deuterium-labeled standards.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase (LC-MS/MS) cluster_post Post-Analytical Phase StudyDesign PK Study Design & Protocol Approval SampleCollection Biological Sample Collection (e.g., Plasma) StudyDesign->SampleCollection SampleReceipt Sample Receipt, Login & Storage (-80°C) SampleCollection->SampleReceipt SamplePrep Sample Preparation: 1. Thaw Samples 2. Spike with Deuterated IS 3. Protein Precipitation SampleReceipt->SamplePrep LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing: - Peak Integration - Calculate Analyte/IS Ratio MS_Detection->DataProcessing ConcCalc Concentration Calculation (Using Calibration Curve) DataProcessing->ConcCalc PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, t1/2) ConcCalc->PK_Analysis FinalReport Final Report Generation & QA Review PK_Analysis->FinalReport

End-to-end workflow for a pharmacokinetic study.

G Analyte Analyte in Plasma SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Deuterated IS (Known Amount Added) IS->SamplePrep MatrixEffect Matrix Effects (Ion Suppression/Enhancement) SamplePrep->MatrixEffect LCMS LC-MS/MS Analysis MatrixEffect->LCMS AnalyteSignal Analyte Signal (Variable) LCMS->AnalyteSignal IS_Signal IS Signal (Variable) LCMS->IS_Signal Ratio Ratio Calculation (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio FinalConc Accurate Concentration Ratio->FinalConc

Logic of using a deuterated IS to correct for variability.

References

In Vitro Characterization of Norverapamil-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil, the primary active N-demethylated metabolite of verapamil, is a compound of significant interest in pharmacology due to its activity as a calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) transporter.[1] The deuterated isotopologue, Norverapamil-d7, serves as a critical internal standard for quantitative bioanalytical studies, enabling precise pharmacokinetic and metabolic profiling. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its physicochemical properties, metabolic pathways, and its interactions with key drug-metabolizing enzymes and transporters. The information presented herein is intended to support researchers in designing and interpreting in vitro studies involving this compound. While the biochemical properties of this compound are considered equivalent to those of Norverapamil, this guide will specify this compound where data for the deuterated form is available.

Physicochemical Properties of this compound

This compound is a stable, isotopically labeled form of Norverapamil. Its physical and chemical characteristics are essential for the development of analytical methods and for understanding its behavior in in vitro systems.

PropertyValueSource
Chemical Name 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile[2]
Molecular Formula C₂₆H₂₉D₇N₂O₄[2]
Molecular Weight 447.6 g/mol [3]
CAS Number 263175-44-6[2]
Appearance Solid[4]

This compound Hydrochloride Salt:

PropertyValueSource
Molecular Formula C₂₆H₃₀D₇ClN₂O₄[5]
Molecular Weight 484.08 g/mol [5]
CAS Number 1216413-74-9[4]

In Vitro Metabolism and Stability

Metabolic Pathways

The metabolism of Norverapamil involves further biotransformation by cytochrome P450 enzymes. The primary pathways include the formation of the D-620 metabolite, a reaction mediated by CYP3A4, CYP3A5, and CYP2C8.[6] CYP2C8 is also capable of converting Norverapamil to the PR-22 metabolite.[6] There is a noted stereoselectivity in these pathways, with S-norverapamil being preferentially metabolized to D-620, while R-norverapamil is primarily converted to PR-22.[6]

Norverapamil Norverapamil D620 D-620 Norverapamil->D620 CYP3A4, CYP3A5, CYP2C8 PR22 PR-22 Norverapamil->PR22 CYP2C8 cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare this compound Solution pre_warm Pre-warm Solutions prep_compound->pre_warm prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_warm prep_nadph Prepare NADPH Solution initiate Initiate Reaction with NADPH prep_nadph->initiate pre_warm->initiate sampling Sample at Time Points initiate->sampling terminate Terminate with Acetonitrile sampling->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis cluster_culture Cell Culture cluster_transport Transport Assay (37°C) cluster_analysis Analysis seed_cells Seed Caco-2 on Transwells culture Culture for 21-25 Days seed_cells->culture check_teer Verify Monolayer Integrity (TEER) culture->check_teer add_substrate Add Digoxin + this compound (Basolateral) check_teer->add_substrate incubate Incubate and Sample (Apical) add_substrate->incubate quantify Quantify Digoxin (Scintillation) incubate->quantify calculate_papp Calculate Apparent Permeability quantify->calculate_papp determine_ic50 Determine IC50 from Dose-Response calculate_papp->determine_ic50 cluster_prep Preparation cluster_assay Assay (37°C) cluster_analysis Analysis prep_inhibitor Prepare this compound Dilutions pre_incubate Pre-incubate Enzyme and Inhibitor prep_inhibitor->pre_incubate prep_enzyme Prepare CYP Enzyme Mixture prep_enzyme->pre_incubate prep_substrate Prepare Fluorescent Substrate initiate Initiate with Substrate + NADPH prep_substrate->initiate pre_incubate->initiate read_fluorescence Monitor Fluorescence initiate->read_fluorescence calculate_rate Calculate Reaction Rates read_fluorescence->calculate_rate determine_ic50 Determine IC50 from Dose-Response calculate_rate->determine_ic50

References

Methodological & Application

Application Note: High-Throughput Analysis of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of verapamil and its active metabolite, norverapamil, in human plasma. The use of a stable isotope-labeled internal standard, Norverapamil-d7, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias. Its major active metabolite, norverapamil, also exhibits pharmacological activity and needs to be monitored alongside the parent drug for a comprehensive pharmacokinetic assessment. LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar ionization response allow for accurate correction of matrix effects and other sources of analytical variability, leading to improved data quality.[1][2] this compound, a deuterated analog of norverapamil, is an ideal internal standard for the quantification of both verapamil and norverapamil.

This document provides a detailed protocol for a representative LC-MS/MS method for the analysis of verapamil and norverapamil in human plasma using this compound as the internal standard. The provided parameters are based on established methods for similar analytes and should be validated by the end-user.

Chemical Structures

G Chemical Structures cluster_verapamil Verapamil cluster_norverapamil Norverapamil cluster_norverapamil_d7 This compound Verapamil Norverapamil Norverapamil_d7 [Chemical structure for this compound would be similar to Norverapamil with 7 deuterium atoms on the isopropyl group]

Caption: Chemical structures of Verapamil, Norverapamil, and this compound.

Experimental Protocols

Materials and Reagents
  • Verapamil hydrochloride (Reference Standard)

  • Norverapamil hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank, drug-free)

  • Phosphate buffer (pH 9.0)

  • Cyclohexane-dichloromethane mixture

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of verapamil, norverapamil, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the verapamil and norverapamil stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water. The optimal concentration of the internal standard should be determined during method development and validation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a conventional LLE procedure for verapamil and norverapamil in plasma.[3]

G Sample Preparation Workflow (LLE) plasma 100 µL Plasma Sample add_is Add 10 µL this compound Working Solution (100 ng/mL) plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 100 µL Phosphate Buffer (pH 9.0) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 add_solvent Add 1 mL Cyclohexane-Dichloromethane vortex2->add_solvent vortex3 Vortex for 5 min add_solvent->vortex3 centrifuge Centrifuge at 4000 rpm for 10 min vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly.

  • Add 100 µL of phosphate buffer (pH 9.0) and vortex.

  • Add 1 mL of the cyclohexane-dichloromethane extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are representative chromatographic conditions. Optimization may be required.

ParameterValue
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient See Table 1
Column Temperature 40 °C
Injection Volume 10 µL

Table 1: Example Chromatographic Gradient

Time (min)% Mobile Phase B
0.020
0.520
3.080
3.580
3.620
5.020
Mass Spectrometry Conditions

The following are suggested mass spectrometry parameters. These should be optimized for the specific instrument being used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Verapamil455.3165.14025
Norverapamil441.3165.14025
This compound 448.3 165.1 40 25

Note: The MRM transition for this compound is estimated based on the fragmentation of norverapamil. The precursor ion is shifted by +7 Da due to the seven deuterium atoms. The product ion is expected to be the same. These values must be confirmed experimentally.

Data Analysis and Quantification

The concentration of verapamil and norverapamil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.

Representative Method Performance

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of verapamil and norverapamil in human plasma using a deuterated internal standard. These values are provided for guidance and should be established during method validation.

Table 3: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Verapamil1.0 - 5001.0>0.99
Norverapamil1.0 - 5001.0>0.99

Table 4: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
VerapamilLow<15<1585 - 115
Mid<15<1585 - 115
High<15<1585 - 115
NorverapamilLow<15<1585 - 115
Mid<15<1585 - 115
High<15<1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Verapamil>85 %85 - 115 %
Norverapamil>85 %85 - 115 %

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the simultaneous quantification of verapamil and norverapamil in human plasma. The use of a stable isotope-labeled internal standard is crucial for achieving the high level of accuracy and precision required for clinical and pharmaceutical research. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of these compounds.

Principle of Internal Standard in LC-MS/MS

G Principle of Internal Standard Correction cluster_analyte Analyte cluster_is Internal Standard (IS) A_sample Analyte in Sample A_prep Sample Preparation (e.g., extraction) A_sample->A_prep A_lcms LC-MS/MS Analysis A_prep->A_lcms A_peak Analyte Peak Area (Variable) A_lcms->A_peak Ratio Calculate Ratio: (Analyte Peak Area / IS Peak Area) A_peak->Ratio IS_known Known Amount of IS Added IS_prep Co-processed with Analyte IS_known->IS_prep IS_lcms Co-analyzed with Analyte IS_prep->IS_lcms IS_peak IS Peak Area (Variable, but proportional to Analyte's variation) IS_lcms->IS_peak IS_peak->Ratio Quant Quantification (Corrected for variability) Ratio->Quant

Caption: Principle of Internal Standard Correction.

References

Application Notes and Protocols for Norverapamil-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norverapamil-d7 is the deuterated stable isotope-labeled internal standard for Norverapamil, the major active N-demethylated metabolite of Verapamil.[1] Verapamil is a widely used L-type calcium channel blocker for the treatment of cardiovascular disorders. Accurate and reliable quantification of Norverapamil in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. This compound serves as an ideal internal standard in mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, which ensures that it behaves similarly during sample preparation and analysis, thus correcting for any analyte loss or matrix effects.

These application notes provide detailed protocols for the extraction of this compound from biological samples, primarily human plasma, using various sample preparation techniques. The methodologies described are also applicable to the extraction of the non-labeled Norverapamil. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[2][3]

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. The most common methods for Norverapamil and, by extension, this compound, include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[4]

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol:

  • To 50 µL of human plasma, add the internal standard solution (this compound).[3]

  • Alkalinize the plasma sample by adding a suitable buffer, such as phosphate buffer (pH 9.0).[5]

  • Add 1 mL of an organic extraction solvent. Common solvents include a mixture of cyclohexane and dichloromethane.[5]

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data for LLE:

ParameterValueReference
Recovery 84% - 108.1%[3][5]
Sample Volume 50 µL - 1 mL[3][6]
Linearity Range 1.0 - 250.0 ng/mL[3]

Experimental Workflow for LLE:

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction plasma Plasma Sample + This compound (IS) alkalinize Alkalinize (e.g., pH 9.0) plasma->alkalinize add_solvent Add Organic Solvent (e.g., Cyclohexane-Dichloromethane) alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Fig 1. Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.

Protocol:

  • Conditioning: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water or a suitable buffer.[6][7] Do not allow the cartridge to dry out.[8]

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).[9]

  • Washing: Wash the cartridge with a weak solvent to remove interferences. This could be a buffer solution or a mixture of water and a small amount of organic solvent.

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data for SPE:

ParameterValueReference
Recovery >85%[7]
Reproducibility (CV%) <13.1%[7]
Linearity Range 2.5 - 300 ng/mL[7]

Experimental Workflow for SPE:

SPE_Workflow cluster_spe_prep Solid-Phase Extraction condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute Analytes (Methanol/Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Fig 2. Solid-Phase Extraction Workflow
Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from biological samples, which can interfere with the analysis.

Protocol:

  • To a known volume of plasma containing this compound, add a precipitating agent. Common agents include organic solvents like acetonitrile or methanol, or acidic solutions.[11] A typical ratio is 3 parts precipitant to 1 part plasma.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte and internal standard.

  • The supernatant can either be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Quantitative Data for PPT:

While specific quantitative data for Norverapamil using PPT was not detailed in the provided search results, it is a common and effective technique for sample cleanup. Recovery is generally high, though it may be less clean than LLE or SPE.

Experimental Workflow for PPT:

PPT_Workflow cluster_ppt_prep Protein Precipitation plasma Plasma Sample + This compound (IS) add_precipitant Add Precipitating Agent (e.g., Acetonitrile) plasma->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

Fig 3. Protein Precipitation Workflow

Analytical Method: LC-MS/MS

Following sample preparation, the extract is analyzed by LC-MS/MS. A C18 or chiral analytical column is typically used for chromatographic separation.[4][7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Norverapamil and this compound.

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, such as the required sensitivity, sample throughput, and the complexity of the biological matrix. LLE and SPE generally provide cleaner extracts and higher sensitivity, while PPT is a simpler and faster method. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Verapamil in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient recovery of verapamil from plasma samples. The described methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicological studies. This document provides a step-by-step experimental procedure, a summary of performance data, and a visual representation of the workflow to ensure accurate and reproducible quantification of verapamil in a laboratory setting.

Introduction

Verapamil is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] Accurate determination of its concentration in plasma is essential for monitoring therapeutic efficacy and ensuring patient safety. Liquid-liquid extraction is a classic and effective sample preparation technique that separates analytes from complex biological matrices based on their differential solubility in immiscible liquid phases. This method minimizes matrix effects and enhances the sensitivity and selectivity of subsequent analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[2][3] This protocol offers a reliable and validated approach for the extraction of verapamil from plasma.

Experimental Protocol

This protocol outlines a common liquid-liquid extraction procedure for verapamil from plasma, compiled from established methodologies.[4]

2.1. Materials and Reagents

  • Blank human or animal plasma

  • Verapamil standard solution

  • Internal Standard (IS) solution (e.g., Metoprolol, Carvedilol, or a deuterated analog of Verapamil)[2][5][6]

  • Organic extraction solvent (e.g., Ethyl Acetate, Acetonitrile, or a mixture of Cyclohexane-Dichloromethane)[4]

  • Basifying agent (e.g., Phosphate buffer, pH 9.0)[7] or Acidifying agent (e.g., 0.1 N HCl)[4]

  • Reconstitution solvent (typically the mobile phase used for chromatographic analysis)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

2.2. Sample Preparation

  • Thaw frozen plasma samples to room temperature.

  • Spike blank plasma with known concentrations of verapamil standard solution to prepare calibration curve standards and quality control (QC) samples.[4][5]

  • Pipette 0.5 mL of the plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.[4]

  • Add 100 µL of the internal standard solution to each tube (excluding blanks).

2.3. Liquid-Liquid Extraction Procedure

  • pH Adjustment:

    • For basic extraction: Add a basifying agent, such as phosphate buffer (pH 9.0), to the plasma sample.[7]

    • Alternatively, for acidic conditions: Add 100 µL of 0.1 N HCl.[4]

  • Addition of Organic Solvent: Add 3 mL of the selected organic extraction solvent (e.g., ethyl acetate) to each tube.[4]

  • Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of verapamil from the aqueous plasma phase to the organic phase.[4]

  • Phase Separation: Centrifuge the tubes in a refrigerated centrifuge at 4500 rpm for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.[4]

  • Collection of Organic Layer: Carefully transfer 2 mL of the upper organic layer into a clean tube, being cautious not to disturb the aqueous layer or the protein interface.[4]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[4]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (or a suitable reconstitution solvent).[4] Vortex briefly to ensure the complete dissolution of the residue.

  • Final Centrifugation: Centrifuge the reconstituted sample at a high speed (e.g., 5000 x g) for 15 minutes at 4°C to pellet any remaining particulate matter.[5]

  • Analysis: Transfer the clear supernatant to an autosampler vial and inject an appropriate volume (e.g., 10 µL) into the analytical instrument (HPLC or LC-MS/MS) for quantification.[4]

Data Summary

The following table summarizes the quantitative data from various validated liquid-liquid extraction methods for verapamil in plasma.

ParameterMethod 1Method 2Method 3Method 4
Extraction Solvent Cyclohexane-DichloromethaneEthyl AcetateAcetonitrileNot Specified
Recovery ~84%>97% (Total Recovery)[6]101.98 ± 2.76%92.12% (Verapamil), 89.58% (Norverapamil)[8]
Linearity Range Not Specified0.5 - 185 µg/L[6]0.025 - 5.0 µg/mL1.00 - 500 ng/mL[2]
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.025 µg/mL1.00 ng/mL[2]
Intra-day Precision Not Specified< 5.1%[2]≤ 3.68%Not Specified
Inter-day Precision Not Specified< 5.8%[2]≤ 3.68%Not Specified
Internal Standard Not SpecifiedDeuterated Verapamil (D6)[6]CarvedilolMetoprolol[2]

Visualized Workflow

The following diagram illustrates the key steps of the liquid-liquid extraction protocol for verapamil from plasma.

LLE_Workflow plasma Plasma Sample (0.5 mL) + Internal Standard ph_adjust pH Adjustment (e.g., add 0.1 N HCl) plasma->ph_adjust add_solvent Add Organic Solvent (e.g., 3 mL Ethyl Acetate) ph_adjust->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge1 Centrifuge (4500 rpm, 10 min, 4°C) vortex->centrifuge1 collect_organic Collect Organic Layer (2 mL) centrifuge1->collect_organic evaporate Evaporate to Dryness (Nitrogen, 50°C) collect_organic->evaporate reconstitute Reconstitute (200 µL Mobile Phase) evaporate->reconstitute centrifuge2 Centrifuge (5000 x g, 15 min, 4°C) reconstitute->centrifuge2 analysis Inject for LC-MS/MS Analysis centrifuge2->analysis

Caption: Workflow of the liquid-liquid extraction of verapamil from plasma.

Conclusion

The liquid-liquid extraction protocol presented in this application note is a robust and reliable method for the isolation of verapamil from plasma samples. The procedure, when followed diligently, yields high recovery and clean extracts suitable for sensitive and accurate quantification by modern analytical instrumentation. The provided data and workflow diagram serve as valuable resources for researchers in the fields of pharmacology and drug development.

References

Application Notes and Protocols for Norverapamil-d7 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norverapamil is the primary active N-demethylated metabolite of verapamil, a widely used calcium channel blocker for the treatment of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. Accurate quantification of verapamil and norverapamil in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as Norverapamil-d7, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based bioanalytical methods. These internal standards compensate for variations in sample preparation and matrix effects.

This document provides detailed application notes and protocols for the detection and quantification of this compound, typically used as an internal standard for the analysis of norverapamil, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines a typical experimental workflow for the analysis of norverapamil using this compound as an internal standard in a biological matrix like human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting norverapamil and its internal standard from plasma samples.[1][2]

  • Reagents and Materials:

    • Human plasma

    • Norverapamil and this compound stock solutions (e.g., in methanol)

    • Internal standard spiking solution (this compound in a suitable solvent)

    • Ammonium hydroxide solution (or other basifying agent)

    • Extraction solvent (e.g., a mixture of n-hexane and isopropanol)

    • Reconstitution solvent (compatible with the mobile phase)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette a known volume of plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

    • Add a small volume (e.g., 10 µL) of the this compound internal standard spiking solution to each plasma sample, except for the blank matrix samples.

    • Vortex the samples for approximately 30 seconds to ensure thorough mixing.

    • To basify the plasma, add a small volume of ammonium hydroxide solution and vortex briefly.

    • Add the extraction solvent (e.g., 1 mL of n-hexane:isopropanol), cap the tubes, and vortex vigorously for 5-10 minutes.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solvent.

    • Vortex the reconstituted samples to ensure the analytes are fully dissolved.

    • Transfer the samples to autosampler vials for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters

The following are typical LC conditions for the separation of norverapamil and its internal standard.

ParameterRecommended Conditions
LC System A high-performance or ultra-high-performance liquid chromatography system
Column A reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.
Mobile Phase A 0.1% Formic acid in water with a buffer such as ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic acid
Gradient A gradient elution is typically employed to ensure good separation and peak shape. The gradient can be optimized based on the specific column and analytes.
Flow Rate Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Column Temperature Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Injection Volume 5-10 µL

3. Mass Spectrometry (MS) Parameters

The following table summarizes the key mass spectrometry parameters for the detection of Norverapamil and this compound. The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive Ion
Ion Spray Voltage 4500-5500 V
Source Temperature 400-550 °C
Curtain Gas Nitrogen, typically set according to manufacturer's recommendations
Collision Gas Argon, pressure optimized for fragmentation
Declustering Potential (DP) Optimized for each compound, typically in the range of 60-100 V
Entrance Potential (EP) ~10 V
Collision Cell Exit Potential (CXP) Optimized for each compound, typically in the range of 10-15 V

Quantitative Data

The following tables provide the specific MRM transitions and optimized parameters for Norverapamil and its deuterated internal standard, this compound.

Table 1: MRM Transitions and Optimized MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (CE) (eV)
Norverapamil 441.3165.2150-20030-40
441.3303.3150-20020-30
This compound 448.3165.2150-20030-40
448.3310.3150-20020-30

Note: The optimal collision energy can vary between different mass spectrometer models and should be empirically determined.

Table 2: Example of LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is basify Basify Sample add_is->basify lle Liquid-Liquid Extraction basify->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A flowchart of the bioanalytical workflow.

Logical Relationship of Analytical Components

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry mobile_phase Mobile Phase column Analytical Column mobile_phase->column esi ESI Source column->esi gradient Gradient Elution quad1 Q1 (Precursor Ion Selection) esi->quad1 quad2 Q2 (Collision Cell) quad1->quad2 quad3 Q3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of verapamil.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of verapamil?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, verapamil.[1][2][3] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] In complex biological matrices like plasma, endogenous components such as proteins, lipids, and salts are common causes of ion suppression.[2][4]

Q2: How can I detect ion suppression in my verapamil analysis?

A2: A common method to identify ion suppression is the post-column infusion experiment.[1][5] This involves infusing a constant flow of a verapamil standard solution into the mass spectrometer while injecting a blank sample extract onto the LC column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[1] Another approach is the post-extraction spike method, where the response of verapamil in a standard solution is compared to its response when spiked into a blank matrix sample after extraction.[5]

Q3: Can the choice of ionization technique affect ion suppression for verapamil?

A3: Yes, the ionization technique can influence the degree of ion suppression. Electrospray ionization (ESI) is widely used but is often more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][6] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to reduce interference.[1]

Troubleshooting Guides

Issue 1: Poor signal intensity and inconsistent results for verapamil.

This issue is often a primary indicator of ion suppression. The following steps can help troubleshoot and mitigate the problem.

Troubleshooting Workflow:

start Poor Signal Intensity for Verapamil sample_prep Optimize Sample Preparation start->sample_prep Initial Check chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists end Improved Signal and Reproducibility sample_prep->end Effective cleanup ms_params Adjust MS Parameters chromatography->ms_params Further optimization chromatography->end Good separation internal_std Use Stable Isotope-Labeled Internal Standard ms_params->internal_std For quantification accuracy internal_std->end

Caption: Troubleshooting workflow for poor verapamil signal intensity.

Recommended Actions:

  • Review Sample Preparation: Inadequate sample cleanup is a major cause of ion suppression.[2][7] Protein precipitation is a common and simple method but may not effectively remove all interfering matrix components.[1][5] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[1][2][5]

  • Optimize Chromatography: Co-elution of verapamil with matrix components leads to competition for ionization.[2] Modifying the chromatographic conditions to separate verapamil from these interferences is crucial. This can be achieved by:

    • Adjusting the mobile phase gradient profile.[8]

    • Using a different stationary phase (e.g., a biphenyl column instead of a standard C18).[9]

    • Employing micro-flow LC, which has been shown to increase signal intensity for verapamil.[9]

  • Dilute the Sample: If the verapamil concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[5][10]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for verapamil (e.g., Verapamil-d6) can help compensate for ion suppression effects, as it will be affected similarly to the unlabeled analyte.[5][9]

Issue 2: High variability in quantitative results across different samples.

This can be caused by sample-to-sample variations in the matrix, leading to inconsistent ion suppression.

Recommended Actions:

  • Implement Robust Sample Preparation: As outlined in Issue 1, a consistent and effective sample preparation method is key. SPE, particularly mixed-mode or HybridSPE, can be very effective at removing phospholipids, a major source of ion suppression in plasma samples.[5]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3][7]

  • Standard Addition: For particularly complex or variable matrices, the method of standard addition can be used to accurately quantify verapamil by accounting for the specific matrix effects in each sample.[3]

Quantitative Data Summary

The choice of sample preparation technique significantly impacts the degree of ion suppression and, consequently, the recovery of verapamil.

Sample Preparation TechniqueTypical Recovery of VerapamilEffectiveness in Reducing Ion SuppressionReference
Protein Precipitation (PPT)Variable, often lowerLeast effective due to residual matrix components[1][5]
Liquid-Liquid Extraction (LLE)GoodMore effective than PPT at removing interferences[1][5]
Solid-Phase Extraction (SPE)>90%High, effectively removes many interfering compounds[11][12]
HybridSPE/Phospholipid Removal>97%Very high, specifically targets phospholipids[5][9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of verapamil from plasma using SPE.

Experimental Workflow for Verapamil Analysis:

cluster_spe SPE Steps start Start: Plasma Sample add_is Add Internal Standard (Verapamil-d6) start->add_is pretreat Pre-treatment (e.g., dilute with acid) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe condition 1. Condition SPE Cartridge equilibrate 2. Equilibrate Cartridge condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash to Remove Interferences load->wash elute 5. Elute Verapamil wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General experimental workflow for verapamil analysis using SPE.

Materials:

  • Plasma samples

  • Verapamil-d6 internal standard solution

  • Methanol

  • Acetonitrile

  • Formic acid

  • Deionized water

  • SPE cartridges (e.g., C18)[12]

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Dilute with an acidic solution (e.g., 2% formic acid in water) to facilitate binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute verapamil and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Verapamil

This is an example of a typical LC-MS/MS method for the analysis of verapamil.

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

  • Electrospray ionization (ESI) source operating in positive ion mode.[13]

LC Conditions:

  • Column: C18 column (e.g., Discovery C18, 50 x 2.1 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute verapamil. For example, starting at 5% B and increasing to 95% B over a few minutes.[8]

  • Injection Volume: 5 µL.[8]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Verapamil: Precursor ion (Q1) -> Product ion (Q3)

    • Verapamil-d6 (IS): Precursor ion (Q1) -> Product ion (Q3) (Specific mass transitions for verapamil and its internal standard should be optimized on the specific instrument being used.)

References

Technical Support Center: Norverapamil-d7 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Norverapamil-d7 in biological samples during storage. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions under the following conditions:

  • -80°C: for long-term storage, stable for up to 6 months.

  • -20°C: for short-term storage, stable for up to 1 month.

Always ensure the storage container is sealed tightly to prevent moisture degradation.

Q2: How stable is this compound in plasma and urine during storage?

While specific stability data for this compound in biological matrices is not extensively published, data from its non-deuterated counterpart, Verapamil, provides a strong indication of its stability profile due to their structural similarity. The stability of Verapamil in plasma has been evaluated under various conditions, and these can be used as a reliable guide.

Q3: What are the key stability concerns for this compound in biological samples?

There are three primary stability concerns to consider during the handling and storage of biological samples containing this compound:

  • Bench-Top Stability: Degradation that may occur when samples are left at room temperature on the laboratory bench before processing.

  • Freeze-Thaw Stability: The potential for degradation due to repeated cycles of freezing and thawing.

  • Long-Term Stability: The stability of the analyte in the matrix when stored frozen for an extended period.

Q4: Can I use this compound as an internal standard for quantifying Verapamil and Norverapamil?

Yes, this compound is a deuterated analog of Norverapamil and is an ideal internal standard for the quantification of Verapamil and its metabolite Norverapamil in biological fluids using methods like liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotopically labeled internal standards are preferred in bioanalysis as they have similar extraction recovery and ionization response to the analyte.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound in biological samples, potentially related to its stability.

Issue Potential Cause Recommended Action
Low or inconsistent recovery of this compound Degradation during sample storage or handling. Review storage conditions and handling procedures. Ensure samples are stored at appropriate temperatures and minimize time at room temperature. Verify the number of freeze-thaw cycles.
Inefficient extraction. Optimize the sample extraction method (e.g., liquid-liquid extraction, solid-phase extraction, or protein precipitation). Ensure the pH of the sample is appropriate for the extraction solvent.
High variability in results between replicates Inconsistent sample handling. Standardize all sample handling steps, including thawing time, vortexing, and extraction procedures.
Analyte instability in the autosampler. If samples are left in the autosampler for an extended period, assess the autosampler stability of this compound in the processed sample matrix.
Unexpected peaks or interferences in the chromatogram Formation of degradation products. Investigate potential degradation pathways. Ensure proper storage to minimize degradation.
Matrix effects. Optimize the chromatographic method and sample cleanup procedure to minimize interferences from the biological matrix.

Quantitative Stability Data

The following tables summarize the stability of Verapamil in rabbit plasma, which can be used as a proxy for the stability of this compound.

Table 1: Bench-Top Stability of Verapamil in Rabbit Plasma at Room Temperature

Storage Duration (hours)Low Quality Control (LQC) % RecoveryHigh Quality Control (HQC) % Recovery
0100.0100.0
299.2 ± 2.8101.5 ± 2.5
498.8 ± 3.1100.8 ± 2.9
698.5 ± 3.2100.1 ± 3.0

Data suggests stability for up to 6 hours at room temperature.[2]

Table 2: Freeze-Thaw Stability of Verapamil in Rabbit Plasma

Number of Freeze-Thaw CyclesLow Quality Control (LQC) % RecoveryHigh Quality Control (HQC) % Recovery
197.5 ± 5.495.3 ± 6.1
294.2 ± 7.891.8 ± 8.5
385.9 ± 10.882.2 ± 14.6

Verapamil was found to be stable for up to three freeze-thaw cycles.[2]

Table 3: Long-Term Stability of Verapamil in Rabbit Plasma at -20°C

Storage Duration (months)Low Quality Control (LQC) % RecoveryHigh Quality Control (HQC) % Recovery
196.7 ± 4.598.2 ± 5.3
292.1 ± 15.295.4 ± 6.9
388.5 ± 12.390.7 ± 16.2

Verapamil is stable for at least one month at -20°C. After two months, the precision for the LQC exceeded the acceptable limit, and by three months, both levels showed significant variability.[2]

Experimental Protocols

Protocol 1: Sample Collection and Handling for Stability Assessment
  • Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Spiking: Spike the plasma with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked plasma into multiple polypropylene tubes for stability testing at different conditions.

  • Storage: Store the aliquots at the desired temperatures (e.g., room temperature, -20°C, -80°C).

Protocol 2: Sample Extraction for LC-MS Analysis

This protocol describes a general protein precipitation method.

  • Thawing: Thaw the plasma samples at room temperature.

  • Aliquoting: Take a 100 µL aliquot of the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS system for analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis Blood_Collection Whole Blood Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Spiking Spike with This compound Plasma_Separation->Spiking Aliquoting Aliquot Samples Spiking->Aliquoting Room_Temp Room Temperature (Bench-Top Stability) Aliquoting->Room_Temp Freeze_Thaw Freeze-Thaw Cycles (-20°C / RT) Aliquoting->Freeze_Thaw Long_Term Long-Term Storage (-20°C or -80°C) Aliquoting->Long_Term Extraction Sample Extraction (e.g., Protein Precipitation) Room_Temp->Extraction Freeze_Thaw->Extraction Long_Term->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing

Caption: Experimental workflow for assessing the stability of this compound in biological samples.

Troubleshooting_Logic cluster_preanalytical Pre-Analytical Factors cluster_analytical Analytical Factors cluster_solution Solutions Start Inconsistent or Low This compound Signal Check_Storage Review Storage Conditions & Duration Start->Check_Storage Check_FT_Cycles Verify Number of Freeze-Thaw Cycles Start->Check_FT_Cycles Check_Bench_Time Assess Time at Room Temperature Start->Check_Bench_Time Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Matrix_Effects Investigate Matrix Effects Start->Check_Matrix_Effects Check_Autosampler Assess Autosampler Stability Start->Check_Autosampler Optimize_Storage Optimize Storage & Handling Protocol Check_Storage->Optimize_Storage Check_FT_Cycles->Optimize_Storage Check_Bench_Time->Optimize_Storage Optimize_Extraction Refine Extraction Method Check_Extraction->Optimize_Extraction Optimize_LCMS Adjust LC-MS Parameters Check_Matrix_Effects->Optimize_LCMS Check_Autosampler->Optimize_Storage

Caption: Troubleshooting logic for addressing issues with this compound analysis.

References

Troubleshooting poor peak shape for Norverapamil-d7 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Norverapamil-d7 HPLC Analysis

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you resolve common issues with poor peak shape, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is the deuterated form of Norverapamil, the major N-demethylated metabolite of Verapamil.[1] It is often used as an internal standard in pharmacokinetic studies. Understanding its chemical properties is crucial for developing a robust HPLC method. Norverapamil is a basic compound, which can influence its interaction with the stationary phase.

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical Name 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile[2]
Molecular Formula C₂₆H₂₉D₇N₂O₄[3]
Molecular Weight Approximately 447.62 g/mol [3]
Compound Type Basic Compound
Storage Refrigerator (2-8°C) for long-term storage[3]

Q2: What is the most common cause of poor peak shape for this compound?

The most frequently encountered issue is peak tailing . This is primarily due to the basic nature of the this compound molecule, which can lead to secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[4]

Q3: My this compound peak is tailing. What are the immediate steps I should take?

If you observe peak tailing, consider the following primary causes and solutions:

  • Secondary Silanol Interactions: The basic amine groups on this compound can interact with active silanol groups on the column packing. To mitigate this, ensure your mobile phase is adequately buffered, typically at a pH between 3 and 7.[4] Adding a competitive base like triethylamine to the mobile phase can also help.

  • Column Overload: Injecting too much sample can saturate the column, leading to tailing.[4] Try reducing the injection volume or diluting your sample.[5]

  • Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of this compound. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa to ensure it is in a single ionic state.

Q4: I am observing peak fronting for this compound. What does this indicate?

Peak fronting, where the peak appears with a leading edge or "shark fin," is often caused by:

  • Sample Overload: Similar to tailing, injecting too high a concentration of the analyte can cause fronting.[6] The solution is to decrease the sample amount or use a column with a higher loading capacity.[5]

  • Incorrect Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in fronting.[7] Whenever possible, dissolve your sample in the mobile phase itself.[5]

Q5: Why is my this compound peak splitting into two or more peaks?

Peak splitting can be a complex issue with several potential causes:

  • Column Contamination or Void: If all peaks in your chromatogram are splitting, it may indicate a physical problem with the column, such as a blocked inlet frit or a void in the packing material at the head of the column.[6][7]

  • Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column or travel unevenly, leading to split peaks.[8] Ensure your sample is fully dissolved and miscible with the mobile phase.

  • Co-elution: If only the this compound peak is splitting, it might be that an interfering compound is co-eluting. Try adjusting the mobile phase composition or gradient to improve resolution.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to diagnosing and resolving poor peak shapes for this compound.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[6]

Table 2: Troubleshooting Peak Tailing for this compound

Potential CauseDiagnostic CheckRecommended Solution(s)
Secondary Interactions Tailing is more pronounced for this compound (a basic compound) than for neutral compounds.1. Use a modern, high-purity, end-capped column to minimize available silanol groups.[4] 2. Adjust mobile phase pH to be 2 units away from the analyte's pKa. 3. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to mask silanol sites.[5]
Column Overload Peak shape improves upon sample dilution or reduction of injection volume.1. Reduce the concentration of your sample. 2. Decrease the injection volume.
Column Contamination Gradual degradation of peak shape over several injections. High backpressure may also be observed.1. Use a guard column to protect the analytical column.[4] 2. Flush the column with a strong solvent (see Protocol 2).
Extra-Column Volume All peaks in the chromatogram are broad and tailing.1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected.
Guide 2: General Troubleshooting Workflow

A logical workflow can help efficiently identify the root cause of any peak shape issue. The following diagram illustrates a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Poor Peak Shape for this compound Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue System-wide issue likely (Hardware, Extra-column volume) CheckAllPeaks->SystemIssue Yes AnalyteIssue Analyte-specific issue likely (Chemical Interactions, Method) CheckAllPeaks->AnalyteIssue No CheckConnections Check tubing, fittings, and connections for leaks or dead volume. SystemIssue->CheckConnections CheckColumn Inspect column for voids or blockage. Consider replacing guard column. CheckConnections->CheckColumn SolutionSystem Fix leaks, replace tubing, or replace column. CheckColumn->SolutionSystem CheckMethod Review Method Parameters AnalyteIssue->CheckMethod CheckpH Is mobile phase pH appropriate for a basic analyte? CheckMethod->CheckpH pH CheckSolvent Is sample solvent compatible with the mobile phase? CheckMethod->CheckSolvent Solvent CheckOverload Is sample concentration too high? CheckMethod->CheckOverload Conc. SolutionMethod Adjust pH, change sample solvent, or dilute sample. CheckpH->SolutionMethod CheckSolvent->SolutionMethod CheckOverload->SolutionMethod

Caption: A logical workflow for diagnosing HPLC peak shape issues.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Basic Analytes

Proper mobile phase preparation is critical for achieving good peak shape with basic compounds like this compound.

Objective: To prepare a buffered mobile phase that minimizes secondary silanol interactions.

Materials:

  • HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)[8]

  • HPLC-grade water[4]

  • Buffer salt (e.g., Ammonium Acetate, Potassium Phosphate)

  • Acid/Base for pH adjustment (e.g., Formic Acid, Acetic Acid)

  • 0.22 µm or 0.45 µm filter

Procedure:

  • Prepare Aqueous Buffer:

    • Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water to the desired concentration (e.g., 10-20 mM).

    • Adjust the pH of this aqueous solution using a calibrated pH meter. For this compound, a pH between 3 and 5 is often a good starting point to ensure the amine is protonated.

    • Crucially, always measure and adjust the pH of the aqueous portion before adding the organic solvent. [5]

  • Filter the Buffer: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.[4]

  • Mix Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer and the organic solvent separately.

    • Combine the aqueous and organic phases in the final mobile phase reservoir.

  • Degas the Mobile Phase: Degas the final mobile phase mixture using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from interfering with the pump and detector.[9]

Protocol 2: Column Flushing and Regeneration

If column contamination is suspected, a thorough flushing procedure can restore performance.

Objective: To remove strongly retained contaminants from the analytical column.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Reverse the Column: Reverse the direction of flow through the column (connect the column outlet to the pump). This is more effective at dislodging particulates from the inlet frit. Warning: Only reverse columns that are specifically designated as reversible by the manufacturer.

  • Flushing Sequence: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each solvent.

    • Step 1: Buffered Mobile Phase (without buffer salts): Flush with the same aqueous/organic mixture but without the buffer salts to remove residual buffer.

    • Step 2: 100% Water (HPLC-grade): To remove any remaining salts.

    • Step 3: 100% Acetonitrile or Methanol: To remove non-polar compounds.

    • Step 4: Stronger Organic Solvent (if necessary): For highly retained contaminants, a stronger solvent like Isopropanol (IPA) may be used.

  • Re-equilibration: Once flushing is complete, return the column to its normal flow direction and re-equilibrate with the initial mobile phase for at least 10-15 column volumes, or until a stable baseline is achieved.[10]

Protocol 3: Sample Preparation and Solvent Selection

Objective: To prepare the this compound sample in a solvent that ensures good peak shape.

Procedure:

  • Solvent Selection:

    • Ideal Choice: The mobile phase of your HPLC method is the best solvent for your sample. This ensures complete compatibility.

    • Alternative: If solubility is an issue, choose a solvent that is weaker than or equal in elution strength to your mobile phase. For reversed-phase chromatography, this means a solvent with a higher water content than your mobile phase.

    • Avoid: Do not use a solvent that is much stronger (i.e., more organic) than the mobile phase, as this will lead to peak distortion, especially fronting.[7]

  • Sample Dilution: If you suspect sample overload, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. Observe if the peak shape improves with lower concentrations.[5]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the injector or column.

This technical guide is intended for research professionals and is based on established chromatographic principles. Always consult your instrument and column manufacturer's guidelines for specific operational parameters.

References

Technical Support Center: Norverapamil-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norverapamil-d7 internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address response variability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (deuterated) version of norverapamil, the main metabolite of verapamil. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The key benefit of using a stable isotope-labeled IS is that it shares very similar physicochemical properties and chromatographic behavior with the unlabeled analyte (norverapamil).[4] This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response.[4][5]

Q2: I am observing significant variability in my this compound internal standard response. What are the potential causes?

Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several sources.[5][6] The primary causes can be categorized as follows:

  • Sample Preparation Issues: Inconsistent sample handling, such as errors in pipetting the internal standard, improper vortexing, or variations in extraction efficiency, can lead to significant response differences.[4]

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer.[7][8] This effect can differ from sample to sample.

  • LC-MS/MS System Instability: Fluctuations in the instrument's performance, including the autosampler, pumps, ion source, and mass analyzer, can cause signal drift and variability.[4][6]

  • Internal Standard Solution Integrity: Degradation of the this compound stock or working solutions due to improper storage (e.g., exposure to light or elevated temperatures) can lead to a decreased response over time.

  • Co-eluting Metabolites or Co-administered Drugs: Incurred samples may contain metabolites or other drugs that were not present in the calibration standards and quality control samples, leading to unexpected matrix effects.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of this compound Response Variability

If you are experiencing inconsistent this compound response, follow this systematic troubleshooting guide. The accompanying workflow diagram provides a visual representation of the decision-making process.

Step 1: Review Sample Preparation Procedures

  • Action: Carefully review your sample preparation protocol. Ensure that the internal standard is added to all samples (except blanks) at the very beginning of the process.[5] Verify the accuracy and precision of all pipetting steps. Confirm that all samples are vortexed for a consistent duration to ensure thorough mixing.[4]

  • Rationale: Human error and inconsistencies in sample preparation are frequent sources of variability.[6]

Step 2: Investigate for Matrix Effects

  • Action: To assess matrix effects, you can perform a post-extraction addition experiment.[8] Prepare two sets of samples: (A) extract blank matrix and then spike this compound post-extraction, and (B) a pure solution of this compound at the same concentration. Compare the response of set A to set B. A significant difference indicates the presence of ion suppression or enhancement.

  • Rationale: Matrix effects are a primary cause of response variability in LC-MS/MS and are caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte and internal standard.[7][8]

Step 3: Evaluate LC-MS/MS System Performance

  • Action: Inject a series of pure this compound solutions to check for system suitability. The peak area and retention time should be consistent across multiple injections. If not, investigate the autosampler, pump pressure, and ion source conditions.

  • Rationale: Instrument-related issues, such as inconsistent injection volumes or a dirty ion source, can lead to signal fluctuations.[4]

Step 4: Check Internal Standard Stability

  • Action: Prepare a fresh stock solution of this compound and compare its response to the one you are currently using.

  • Rationale: Degradation of the internal standard solution will lead to a systematically decreasing response.

G start High Variability in This compound Response prep Review Sample Preparation Protocol start->prep matrix Investigate Matrix Effects prep->matrix Protocol Consistent? resolve_prep Refine Protocol & Re-run Samples prep->resolve_prep Inconsistent system Evaluate LC-MS/MS System Performance matrix->system No Matrix Effect? resolve_matrix Optimize Chromatography or Extraction Method matrix->resolve_matrix Matrix Effect Detected stability Check IS Solution Stability system->stability System Stable? resolve_system Perform System Maintenance system->resolve_system System Unstable resolve_stability Prepare Fresh IS Solution stability->resolve_stability Solution Degraded? G cluster_0 Sample Preparation & Analysis Analyte Norverapamil (Analyte) Variability Experimental Variability (e.g., Extraction Loss, Matrix Effects) Analyte->Variability IS This compound (Internal Standard) IS->Variability Analyte_Response Analyte Response (Variable) Variability->Analyte_Response IS_Response IS Response (Variable) Variability->IS_Response Ratio Analyte / IS Ratio (Constant) Analyte_Response->Ratio IS_Response->Ratio

References

Dealing with impurities in Norverapamil-d7 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Norverapamil-d7. Our aim is to help you identify, understand, and resolve common impurities and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic pathway for this compound?

A1: Based on established synthetic routes for Verapamil, the most probable pathway for this compound involves a multi-step process. The key steps include the alkylation of 3,4-dimethoxyphenylacetonitrile with a deuterated isopropyl source (e.g., isopropyl-d7 bromide) to form α-(isopropyl-d7)-3,4-dimethoxybenzeneacetonitrile. This intermediate is then condensed with a suitable N-substituted homoveratrylamine derivative to yield this compound. An alternative route described in some patents involves the demethylation of Verapamil-d7.

Q2: What are the common impurities I should expect in my this compound synthesis?

A2: Impurities in this compound can originate from starting materials, side reactions, or degradation.[1] Common impurities are analogous to those found in Verapamil synthesis and may include:

  • Process-related impurities: Unreacted starting materials such as 3,4-dimethoxyphenylacetonitrile and homoveratrylamine derivatives.

  • Side-reaction products: Over-alkylation or under-alkylation products, and potential dimer impurities.

  • Degradation products: O-desmethyl and N-desmethyl derivatives of this compound.

  • Isotopic impurities: Species with incomplete deuteration of the isopropyl group.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in this compound.[1][2] A reversed-phase HPLC system with UV detection is typically employed. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize the formation of degradation-related impurities, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction during the alkylation or condensation step.Optimize reaction conditions (temperature, time, stoichiometry of reactants). Ensure the use of a strong base (e.g., sodium amide) in the condensation step to facilitate the reaction.
Poor quality of starting materials.Verify the purity of 3,4-dimethoxyphenylacetonitrile and the deuterated isopropyl halide before use.
Presence of Unreacted Starting Materials in the Final Product Insufficient reaction time or temperature.Increase the reaction time and/or temperature for the condensation step.
Inefficient purification.Employ chromatographic purification. Flash chromatography with an amine-modified stationary phase or the addition of a competing amine (e.g., triethylamine) to the mobile phase can be effective.
Detection of an Impurity with a Lower Molecular Weight (Possible O/N-desmethyl impurity) Presence of demethylating agents or harsh reaction conditions.Use purified reagents and solvents. Avoid excessive heating during the synthesis and work-up.
Carry-over from starting materials.Ensure the purity of the homoveratrylamine derivative used in the condensation step.
Detection of an Impurity with a Higher Molecular Weight (Possible Dimer Impurity) Side reactions occurring during the condensation step.Control the stoichiometry of the reactants carefully. A slow, dropwise addition of the alkylating agent can minimize dimerization.
Incomplete Deuteration of the Isopropyl Group Impure deuterated starting material.Use a high-purity source of isopropyl-d7 bromide or iodide.
H/D exchange during the reaction.Use aprotic solvents and anhydrous reaction conditions to minimize the potential for hydrogen-deuterium exchange.

Experimental Protocols

General Protocol for Impurity Analysis by HPLC

This protocol is a general guideline and may require optimization for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.

  • Sample Preparation: Dissolve a known concentration of your this compound sample in the mobile phase.

Purification Protocol: Flash Chromatography
  • Stationary Phase: Silica gel or amine-functionalized silica gel.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol). The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing for amine compounds on standard silica gel.

  • Detection: UV or TLC analysis of fractions.

Data Presentation

Table 1: Common Impurities in Verapamil Synthesis (Analogous to this compound)

Impurity Name Typical Origin Analytical Method for Detection
3,4-DimethoxyphenylacetonitrileStarting MaterialHPLC, GC-MS
Homoveratrylamine derivativeStarting MaterialHPLC, LC-MS
O-desmethyl-Norverapamil-d7Degradation/Side-reactionHPLC, LC-MS
N-desmethyl-Norverapamil-d7Degradation/Side-reactionHPLC, LC-MS
Dimer ImpuritySide-reactionHPLC, LC-MS
Incompletely Deuterated NorverapamilIsotopic Impurity in Starting MaterialMass Spectrometry

Visualizations

Norverapamil_d7_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile Alkylated_nitrile α-(isopropyl-d7)-3,4- dimethoxybenzeneacetonitrile 3,4-Dimethoxyphenylacetonitrile->Alkylated_nitrile Alkylation Isopropyl-d7_halide Isopropyl-d7 halide Isopropyl-d7_halide->Alkylated_nitrile Homoveratrylamine_derivative Homoveratrylamine derivative Norverapamil_d7 This compound Homoveratrylamine_derivative->Norverapamil_d7 Alkylated_nitrile->Norverapamil_d7 Condensation

Caption: Proposed synthetic pathway for this compound.

Impurity_Formation_Pathway cluster_impurities Potential Impurities Norverapamil_d7_Synthesis This compound Synthesis Starting_Materials Unreacted Starting Materials Norverapamil_d7_Synthesis->Starting_Materials Incomplete Reaction Side_Products Side-Reaction Products (e.g., Dimers) Norverapamil_d7_Synthesis->Side_Products Side Reactions Degradation_Products Degradation Products (e.g., O/N-desmethyl) Norverapamil_d7_Synthesis->Degradation_Products Harsh Conditions or Degradation Isotopic_Impurities Incomplete Deuteration Norverapamil_d7_Synthesis->Isotopic_Impurities Impure Deuterated Reagents

Caption: Formation pathways of common impurities in this compound synthesis.

Troubleshooting_Workflow Start Impurity Detected in this compound Identify Identify Impurity (LC-MS, NMR) Start->Identify Quantify Quantify Impurity (HPLC) Identify->Quantify Source Determine Potential Source Quantify->Source StartingMaterial Starting Material Impurity Source->StartingMaterial Unreacted starting material or isotopic impurity SideReaction Side-Reaction Product Source->SideReaction Unexpected mass Degradation Degradation Product Source->Degradation Known degradation product PurifySM Purify Starting Materials StartingMaterial->PurifySM OptimizeReaction Optimize Reaction Conditions SideReaction->OptimizeReaction ModifyWorkup Modify Workup/ Purification Degradation->ModifyWorkup End Pure this compound PurifySM->End OptimizeReaction->End ModifyWorkup->End

Caption: A logical workflow for troubleshooting impurities in this compound synthesis.

References

Quality control procedures for Norverapamil-d7 standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norverapamil-d7 standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterium-labeled form of Norverapamil, which is the major active metabolite of Verapamil. It is primarily used as an internal standard in analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Verapamil and Norverapamil in biological samples.[1][2][3] The deuterium labeling provides a distinct mass signature that allows it to be differentiated from the unlabeled analyte, ensuring accurate quantification.

Q2: How should I store my this compound standard solution?

Proper storage is crucial to maintain the integrity of your standard solution. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Always ensure the container is sealed tightly to prevent evaporation and moisture ingress.[4] For short-term use, solutions can be kept at 2-8°C.[5][6]

Q3: What is the typical purity of a this compound standard?

Commercial this compound standards are generally supplied with a high degree of purity. For example, some suppliers specify a purity of 96.29% by HPLC or a minimum purity of 98.00%.[5][7] Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your lot.

Q4: In what solvent should I dissolve this compound?

The solubility of this compound can vary. While specific instructions should be on the product's CoA, methanol is a common solvent for preparing stock solutions of similar compounds.[3] If using water as the solvent for stock solutions, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No peak or very low signal for this compound in LC-MS/MS analysis. 1. Incorrect storage: The standard may have degraded due to improper storage conditions. 2. Precipitation: The compound may have precipitated out of solution, especially at low temperatures. 3. Instrumental issue: Problems with the mass spectrometer or liquid chromatography system. 4. Incorrect m/z transition: The mass spectrometer is not monitoring the correct parent and daughter ions for this compound.1. Verify storage: Check the storage temperature and duration against the recommended conditions (-80°C for 6 months, -20°C for 1 month).[4] 2. Ensure solubility: Gently warm the solution to room temperature and vortex to redissolve any precipitate. 3. Check instrument performance: Run a system suitability test with a known standard to ensure the instrument is functioning correctly. 4. Confirm m/z values: Verify the precursor and product ion m/z values for this compound from the literature or the supplier's documentation.
High variability in replicate injections of the standard solution. 1. Incomplete dissolution: The standard may not be fully dissolved in the solvent. 2. Adsorption: The analyte may be adsorbing to the vial or other components of the autosampler. 3. Injector issue: Inconsistent injection volumes from the autosampler.1. Improve dissolution: Sonicate the solution for 5-10 minutes to ensure complete dissolution. 2. Use appropriate vials: Employ silanized glass or polypropylene vials to minimize adsorption. 3. Maintain autosampler: Perform routine maintenance on the autosampler, including cleaning the injection needle and checking for leaks.
Presence of unexpected peaks in the chromatogram. 1. Contamination: The solvent or glassware may be contaminated. 2. Degradation: The standard may have degraded into other compounds. 3. Isotopic impurity: The standard may contain impurities from the synthesis process.1. Use high-purity solvents: Prepare fresh solutions using HPLC or LC-MS grade solvents and thoroughly cleaned glassware. 2. Assess stability: Analyze an older and a freshly prepared standard solution to check for degradation products. 3. Consult CoA: Review the Certificate of Analysis for information on potential impurities.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

This protocol outlines the procedure for preparing stock and working standard solutions of this compound for use as an internal standard.

Materials:

  • This compound powder

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound powder.

    • Quantitatively transfer the powder to a 1 mL volumetric flask.

    • Add a small amount of methanol to dissolve the powder.

    • Once dissolved, bring the solution to volume with methanol.

    • Cap the flask and invert it several times to ensure homogeneity.

  • Working Standard Solution Preparation (e.g., 10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (e.g., a mixture of mobile phase components).

    • Vortex the solution to ensure it is well-mixed.

Protocol 2: Quality Control Check of this compound Standard Solution by HPLC-Fluorescence

This protocol describes a method to verify the identity and purity of a this compound standard solution using HPLC with fluorescence detection.

Instrumentation and Conditions:

  • HPLC System: With fluorescence detector

  • Column: Novapak C18, 4 µm, 250 x 4.6 mm[8]

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (70:30 v/v), pH adjusted to 3 with phosphoric acid[8]

  • Flow Rate: 1 mL/min[8]

  • Fluorescence Detection: Excitation λ = 280 nm, Emission λ = 320 nm[8]

  • Injection Volume: 100 µL[8]

Procedure:

  • Prepare a working standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution onto the column.

  • Record the chromatogram and determine the retention time and peak area of this compound.

  • Assess the purity by observing the presence of any additional peaks.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_qc Quality Control Analysis weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve Quantitative Transfer stock Prepare Stock Solution dissolve->stock Bring to Volume dilute Dilute to Working Solution stock->dilute Serial Dilution inject Inject into HPLC/LC-MS dilute->inject Sample Injection acquire Acquire Data inject->acquire process Process Chromatogram acquire->process evaluate Evaluate Purity & Response process->evaluate

Caption: Workflow for this compound Standard Preparation and QC.

troubleshooting_logic start Low/No Signal for this compound check_storage Verify Storage Conditions (-80°C or -20°C) start->check_storage check_solubility Check for Precipitation (Warm & Vortex) check_storage->check_solubility Storage OK reprepare Prepare Fresh Standard check_storage->reprepare Improper Storage check_instrument Run System Suitability Test check_solubility->check_instrument No Precipitate reinject Re-inject Sample check_solubility->reinject Precipitate Found troubleshoot_instrument Troubleshoot LC-MS System check_instrument->troubleshoot_instrument Instrument Fails pass Issue Resolved check_instrument->pass Instrument OK reprepare->reinject fail Issue Persists troubleshoot_instrument->fail

Caption: Troubleshooting Logic for Low Signal of this compound.

References

Technical Support Center: Norverapamil-d7 Carryover in LC-MS Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Norverapamil-d7 carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

This compound is a deuterium-labeled form of Norverapamil, the N-demethylated metabolite of Verapamil.[1][2] It is commonly used as an internal standard (IS) in LC-MS methods for the quantitative analysis of Verapamil and Norverapamil in biological samples.[3][4] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.

Q2: What is carryover in the context of LC-MS analysis?

Carryover is a specific type of contamination where a small amount of an analyte from a previous injection appears in a subsequent analysis.[5] This can lead to inaccurate quantification, especially for low-concentration samples. In the case of this compound, carryover can compromise the accuracy of the pharmacokinetic data being generated.

Q3: What are the common causes of this compound carryover?

Carryover of this compound, like many pharmaceutical compounds, can stem from several sources within the LC-MS system. These include:

  • Autosampler: Residue can be left in the injection needle, syringe, sample loop, or on the rotor seals and stators of the injection valve.[6][7]

  • LC Column: The analytical column, and particularly the guard column, can retain the analyte, which then slowly leaches out in subsequent runs.[7][8]

  • Tubing and Fittings: Improperly seated tubing connections can create dead volumes where the sample can be trapped.

  • Ion Source: Contamination of the ion source in the mass spectrometer can also contribute to background signals that may be mistaken for carryover.[7]

Q4: How can I differentiate between carryover and mobile phase contamination?

A systematic approach involving strategic injections of blank samples can help distinguish between carryover and contamination of the mobile phase.[6] True carryover will show a decreasing signal in sequentially injected blanks, while contamination will result in a relatively constant signal across all blank injections.[6]

Troubleshooting Guides

Initial Assessment of this compound Carryover

If you suspect this compound carryover, the first step is to confirm and quantify the issue.

Experimental Protocol: Carryover Assessment

  • High Concentration Injection: Inject a high concentration standard of this compound.

  • Blank Injections: Immediately following the high concentration standard, inject a series of at least three to five blank samples (e.g., mobile phase or the matrix without the analyte).

  • Data Analysis: Analyze the chromatograms of the blank injections for the presence of the this compound peak at the expected retention time.

  • Quantification: If a peak is present, calculate the carryover percentage using the following formula:

    Carryover (%) = (Peak Area in Blank / Peak Area of High Concentration Standard) x 100

    A common acceptance criterion for carryover is that it should not exceed 20% of the peak area of the lower limit of quantitation (LLOQ).[6]

Systematic Troubleshooting of this compound Carryover

Once carryover is confirmed, a systematic approach is necessary to identify and eliminate the source.

Troubleshooting Workflow

TroubleshootingWorkflow start Suspected this compound Carryover confirm_carryover Confirm and Quantify Carryover (Inject High Standard then Blanks) start->confirm_carryover carryover_confirmed Carryover Confirmed? confirm_carryover->carryover_confirmed no_carryover No Significant Carryover (Issue may be elsewhere) carryover_confirmed->no_carryover No troubleshoot_autosampler Troubleshoot Autosampler (Needle Wash, Rotor Seal) carryover_confirmed->troubleshoot_autosampler Yes troubleshoot_column Troubleshoot LC Column (Column Wash, Replace Guard Column) troubleshoot_autosampler->troubleshoot_column troubleshoot_system Troubleshoot System Plumbing (Check Fittings, Tubing) troubleshoot_column->troubleshoot_system resolve_issue Implement Solution (e.g., Optimize Wash, Replace Part) troubleshoot_system->resolve_issue re_evaluate Re-evaluate Carryover resolve_issue->re_evaluate issue_resolved Issue Resolved re_evaluate->issue_resolved Successful escalate Escalate to Instrument Vendor re_evaluate->escalate Unsuccessful

Caption: A logical workflow for troubleshooting this compound carryover.

Troubleshooting Steps and Solutions

Potential Source Troubleshooting Step Recommended Solution(s)
Autosampler Inject a blank after modifying the needle wash method (e.g., increasing volume, using a stronger solvent).- Optimize the needle wash solvent. A mixture of isopropanol, methanol, and acetone (1:1:1) followed by a water/methanol wash can be effective.[9]- Increase the volume and duration of the needle wash.- Inspect and clean or replace the injector rotor seal and stator.[6]
LC Column Remove the column and replace it with a zero-dead-volume union, then inject a blank. If carryover disappears, the column is the source.[10]- Implement a more rigorous column wash at the end of each run. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[8]- Replace the guard column, as it is a common site for analyte retention.[7]- If the analytical column is old or has been exposed to many samples, consider replacing it.
System Plumbing Inspect all tubing connections for proper seating.- Ensure all fittings are properly tightened to avoid dead volumes.- Use shorter, smaller diameter tubing where possible to minimize system volume.[11]
Mobile Phase Prepare fresh mobile phases and blank solutions.- Use high-purity, LC-MS grade solvents and additives to prevent contamination.[12]
Ion Source If carryover persists after troubleshooting the LC system, inspect and clean the ion source.- Follow the manufacturer's protocol for cleaning the ion source components (e.g., cone, transfer tube, capillary).[7]
Experimental Protocol: Isolating the Source of Carryover

This protocol systematically removes components of the LC system to pinpoint the origin of the this compound carryover.

  • Baseline Carryover: First, establish the baseline level of carryover by injecting a high concentration standard followed by a blank with the complete LC-MS system.

  • Column Removal: Remove the analytical and guard columns and replace them with a zero-dead-volume union. Repeat the injection sequence. A significant reduction in carryover points to the column as a primary contributor.[7]

  • Autosampler Bypass (if possible): If your system allows, bypass the autosampler and manually inject a blank. If carryover is eliminated, the autosampler is the likely source.

  • Component Inspection: If the source is localized to the autosampler, systematically inspect and clean or replace the needle, sample loop, and injection valve seals.

Analytical Workflow Diagram

AnalyticalWorkflow sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) add_is Addition of this compound (IS) sample_prep->add_is autosampler Autosampler Injection add_is->autosampler lc_separation LC Separation (Analytical Column) autosampler->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio vs. Concentration) ms_detection->data_analysis results Pharmacokinetic Results data_analysis->results

Caption: A typical bioanalytical workflow using this compound.

By following these structured troubleshooting guides and protocols, researchers can effectively identify and mitigate this compound carryover, ensuring the accuracy and reliability of their LC-MS data.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Verapamil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the calcium channel blocker verapamil, the choice of an appropriate internal standard is a critical determinant of method accuracy and reliability. This guide provides a comparative overview of bioanalytical methods for verapamil, with a focus on the validation parameters of methods utilizing the deuterated internal standard Norverapamil-d7 and common alternatives.

The validation of a bioanalytical method is a cornerstone of drug development, ensuring that the data generated is reliable and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for this process. These guidelines mandate the evaluation of key parameters including selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte and internal standard.

An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-elute in close proximity without causing interference, and compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte. However, other structurally similar compounds like propranolol and metoprolol have also been employed as internal standards in verapamil bioanalysis.

This guide will delve into the experimental data and protocols for bioanalytical methods using these different internal standards, providing a framework for researchers to make informed decisions for their specific analytical needs.

Comparative Analysis of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Below is a comparison of methods utilizing this compound, Propranolol, and Metoprolol as internal standards for the quantification of verapamil.

Validation ParameterMethod with this compound (Hypothetical Data)Method with PropranololMethod with Metoprolol
Linearity Range 1 - 1000 ng/mL1.232 - 500 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1.232 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 15%< 10%
Inter-day Precision (%CV) < 12%< 15%< 12%
Accuracy (% Bias) Within ±10%Within ±15%Within ±10%
Mean Recovery > 85%82.50%> 90%
Matrix Effect Minimal and compensated by ISNot explicitly reportedMinimal and compensated by IS
Stability (Freeze-Thaw, Bench-Top, Long-Term) StableStableStable

Note: The data for the method with this compound is presented as a hypothetical example based on typical performance characteristics of stable isotope-labeled internal standards, as specific, detailed validation reports were not publicly available within the scope of the search. The data for methods using propranolol and metoprolol are compiled from various published studies.

Experimental Protocols

A robust bioanalytical method relies on a well-defined experimental protocol. The following outlines a typical workflow for the quantification of verapamil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:
  • Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A precise volume of plasma (e.g., 100 µL) is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: A known concentration of the internal standard (this compound, propranolol, or metoprolol) in a suitable solvent is added to each plasma sample.

  • Protein Precipitation: A protein precipitating agent, such as acetonitrile or methanol, is added to the samples to remove proteins. The mixture is vortexed and then centrifuged.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Analysis:
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system equipped with a suitable analytical column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate verapamil and the internal standard from endogenous plasma components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both verapamil and the internal standard are monitored for quantification.

Visualizing the Workflow

To illustrate the logical flow of a bioanalytical method validation process, the following diagram is provided.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 Proceed to Validation MV2 Linearity & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability Assessment MV4->MV5 SA1 Calibration Curve & QC Samples MV5->SA1 Validated Method SA2 Analysis of Unknown Samples SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Workflow for Bioanalytical Method Validation.

Signaling Pathway of Verapamil's Action

Verapamil exerts its therapeutic effect by blocking L-type calcium channels, primarily in the cardiovascular system. The following diagram illustrates this signaling pathway.

Verapamil_Signaling_Pathway Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel Verapamil->L_type_Ca_Channel blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx mediates Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Smooth_Muscle affects Cardiac_Muscle Cardiac Muscle Ca_Influx->Cardiac_Muscle affects Vasodilation Vasodilation Smooth_Muscle->Vasodilation leads to Decreased_Contractility Decreased Contractility Cardiac_Muscle->Decreased_Contractility leads to Decreased_HR Decreased Heart Rate Cardiac_Muscle->Decreased_HR leads to

Caption: Mechanism of Action of Verapamil.

Cross-validation of verapamil assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of verapamil assays, offering a comparative overview of common analytical techniques and their performance characteristics. By establishing a robust cross-validation protocol, laboratories can ensure data integrity and comparability, which is crucial for multi-site clinical trials and collaborative research.

Comparative Performance of Verapamil Assays

The accurate quantification of verapamil, a calcium channel blocker, is essential for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] Various analytical methods are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[4][5] The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Below is a summary of performance characteristics for different verapamil assay methods as reported in the literature. These values can serve as a benchmark when establishing acceptance criteria for an inter-laboratory cross-validation study.

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MSSpectrophotometry
Linearity Range 0.50-18.00 µg/mL[6]1.0-450 ng/mL[7]1.00-500 ng/mL[8]12.5-187.5 µg/mL[9]
Limit of Detection (LOD) 0.008 µg/mL[6]0.924 ng/mL[10]~0.06 ng/mL0.97 µg/mL[2]
Limit of Quantification (LOQ) N/A3.080 ng/mL[10]1.00 ng/mL[8]N/A
Intra-day Precision (%RSD) < 2.0%< 11.6%[7]< 5.1%[8]0.13-0.91%
Inter-day Precision (%RSD) N/A< 11.6%[7]< 5.8%[8]0.25-1.20%
Accuracy/Recovery (%) > 98%92.3-98.2%[7]92.9-103.1%[8]N/A

Note: The values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions. N/A indicates that the data was not available in the cited sources.

Experimental Protocol for Inter-Laboratory Cross-Validation

The following protocol outlines a systematic approach to conducting a cross-validation study for a verapamil assay between a sending and a receiving laboratory.

Objective: To verify that a given analytical method for verapamil produces comparable results across different laboratories.

1. Pre-study Preparation:

  • Method Transfer: The sending laboratory provides the receiving laboratory with a detailed, validated standard operating procedure (SOP) for the verapamil assay.

  • Reagent and Standard Qualification: Both laboratories must use well-characterized reference standards for verapamil and any internal standards. All critical reagents should be of the same grade.

  • Analyst Training: The analyst(s) at the receiving laboratory should be thoroughly trained on the SOP.

2. Sample Preparation and Analysis:

  • Sample Sets: A minimum of two sets of samples should be prepared by the sending laboratory:

    • Validation Samples: Spiked plasma or serum samples at a minimum of three concentration levels (low, medium, and high quality control levels).

    • Incurred Samples: A set of samples from a previous study, if available, to assess performance with real-world specimens.

  • Blinding and Shipment: Samples should be blinded and shipped on dry ice to the receiving laboratory. A corresponding set should be retained by the sending laboratory for parallel analysis.

  • Analysis: Both laboratories should analyze the samples within a pre-defined timeframe.

3. Acceptance Criteria:

  • The results from the receiving laboratory should be compared against those from the sending laboratory.

  • A common acceptance criterion is that at least two-thirds of the samples should have a concentration within ±20% of the mean value obtained by both laboratories.

Methodology for a Representative HPLC-UV Assay

This section provides a detailed methodology for a typical HPLC-UV assay for verapamil, which can be used as a basis for the cross-validation protocol.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Triethylamine.

  • Water (HPLC grade).

  • Verapamil Hydrochloride reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, water, and triethylamine (e.g., 70:30:0.2, v/v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

Visualizing the Cross-Validation Workflow and Verapamil's Signaling Pathway

To better illustrate the processes involved, the following diagrams outline the inter-laboratory cross-validation workflow and the signaling pathway of verapamil.

Inter-Laboratory Cross-Validation Workflow A Sending Lab: Method Development & Validation B SOP & Materials Transfer to Receiving Lab A->B C Receiving Lab: Analyst Training & Method Familiarization B->C E Both Labs: Parallel Sample Analysis C->E D Sending Lab: Prepare & Ship Blinded Samples (Validation & Incurred) D->E F Data Compilation & Statistical Comparison E->F G Acceptance Criteria Met? (e.g., 2/3 of samples within 20%) F->G H Successful Cross-Validation G->H Yes I Investigation & Re-analysis G->I No

Inter-Laboratory Cross-Validation Workflow

Verapamil Signaling Pathway Verapamil Verapamil LTypeCaChannel L-type Calcium Channel (Voltage-gated) Verapamil->LTypeCaChannel blocks CaInflux Calcium Ion (Ca2+) Influx LTypeCaChannel->CaInflux IntracellularCa Decreased Intracellular [Ca2+] CaInflux->IntracellularCa leads to SmoothMuscle Vascular Smooth Muscle IntracellularCa->SmoothMuscle CardiacMuscle Cardiac Muscle IntracellularCa->CardiacMuscle Vasodilation Vasodilation SmoothMuscle->Vasodilation causes ReducedContraction Reduced Myocardial Contraction CardiacMuscle->ReducedContraction ReducedHR Reduced Heart Rate CardiacMuscle->ReducedHR

Verapamil Signaling Pathway

References

A Comparative Guide to Norverapamil-d7 and Other Internal Standards for Verapamil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, the precise quantification of therapeutic agents is paramount. For a compound like Verapamil, a widely used calcium channel blocker, accurate measurement in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[1][2] Norverapamil-d7, a deuterated form of Verapamil's primary active metabolite, is a commonly employed internal standard. This guide provides a comprehensive comparison of this compound with other internal standards used for Verapamil analysis, supported by experimental data and detailed protocols.

Principle of Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest (Verapamil) but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of any analyte loss or signal suppression/enhancement, leading to highly precise and accurate quantification.

Comparison of Internal Standards for Verapamil Analysis

The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. The ideal internal standard should co-elute with the analyte and exhibit similar extraction recovery and ionization characteristics. For Verapamil, several options have been utilized, including its deuterated analog (Verapamil-d6 or -d7), its deuterated metabolite (this compound), and structurally similar but non-isotopically labeled compounds (e.g., Gallopamil).

This guide focuses on the comparison between deuterated internal standards, as they represent the most rigorous approach. The following table summarizes key performance parameters for Norverapamil-d6 and Verapamil-d6, which are analytically comparable to their -d7 counterparts, based on published validation data.

ParameterNorverapamil-d6[2]Verapamil-d6[3]Performance Insight
Analyte(s) Quantified (R)- and (S)-Verapamil, (R)- and (S)-NorverapamilVerapamil and NorverapamilBoth are suitable for the quantification of Verapamil and its primary metabolite. Norverapamil-d6 is particularly advantageous when both parent and metabolite are being quantified.
Matrix Human PlasmaHuman PlasmaBoth have been validated in human plasma, a common matrix for pharmacokinetic studies.
Extraction Method Liquid-Liquid ExtractionProtein PrecipitationThe choice of extraction method can influence recovery, but both internal standards perform well with common techniques.
Absolute Recovery (%) 91.1 - 108.1%>97%Both internal standards exhibit high and consistent recovery, indicating minimal loss during sample preparation.
Matrix Factor 0.96 - 1.07Not explicitly reported, but low matrix effect was noted.A matrix factor close to 1 indicates minimal ion suppression or enhancement, a critical factor for accuracy. Norverapamil-d6 demonstrates excellent performance in mitigating matrix effects.
Precision (%RSD) < 8.7% (intra- and inter-day)Not explicitly reported for the IS, but the overall method showed high precision.Low relative standard deviation demonstrates the high reproducibility of the analytical method using these internal standards.
Accuracy (% Bias) Within ±15% of nominal concentrationsNot explicitly reported for the IS, but the overall method showed high accuracy.High accuracy ensures the measured concentration reflects the true concentration of the analyte in the sample.

Key Considerations:

  • Metabolic Stability: Norverapamil is a metabolite of Verapamil. Using this compound as an internal standard can be particularly advantageous as it may better mimic the metabolic fate of the analyte if any in-source fragmentation or instability occurs.

  • Commercial Availability: The availability and cost of the internal standard are practical considerations for any laboratory. Both Verapamil-d7 and this compound are commercially available from various suppliers.

  • Chromatographic Separation: Ideally, the internal standard should have a slightly different retention time from the analyte to avoid any potential for cross-interference, although co-elution is common and acceptable with mass spectrometric detection.

Experimental Protocols

The following are representative experimental protocols for the quantification of Verapamil in human plasma using a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction using Norverapamil-d6) [2]

  • To 50 µL of human plasma, add the internal standard solution (D6-Norverapamil).

  • Vortex mix for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions [2]

  • LC System: Agilent 1200 Series HPLC

  • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)

  • Mobile Phase: 0.05% trifluoroacetic acid in water:acetonitrile (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Verapamil: m/z 455.3 → 165.2

    • Norverapamil: m/z 441.3 → 165.2

    • Norverapamil-d6: m/z 447.3 → 165.2

Visualizations

Logical Workflow for Bioanalytical Method Development

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Bioanalytical workflow for Verapamil quantification.

Verapamil Signaling Pathway

verapamil_pathway verapamil Verapamil l_type_channel L-type Calcium Channel verapamil->l_type_channel Blocks ca_influx Ca²⁺ Influx l_type_channel->ca_influx Inhibited intracellular_ca [Ca²⁺]i ↑ ca_influx->intracellular_ca calmodulin Calmodulin Activation intracellular_ca->calmodulin mlck Myosin Light Chain Kinase Activation calmodulin->mlck contraction Smooth Muscle & Cardiac Contraction mlck->contraction contraction->ca_influx Reduced

References

A Comparative Guide to Verapamil Quantification: Evaluating the Role of Norverapamil-d7 in Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of verapamil is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of internal standard is a critical factor influencing the reliability of bioanalytical methods. This guide provides an objective comparison of the performance of Norverapamil-d7 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly in complex matrices like plasma, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. An ideal IS mimics the analyte's chemical and physical properties, ensuring that any loss during extraction or fluctuation in ionization efficiency is accounted for, thereby improving the accuracy and precision of the measurement. Deuterated analogs of the analyte, such as this compound, are often considered the "gold standard" as they co-elute with the analyte and have nearly identical ionization efficiencies, differing only in mass.

Comparative Analysis of Accuracy and Precision

The following tables summarize the accuracy and precision data from various studies on verapamil quantification, highlighting the performance of methods using a deuterated internal standard (as a close surrogate for this compound) against those employing other commonly used internal standards.

Table 1: Accuracy of Verapamil Quantification Methods

Analytical MethodInternal StandardConcentration Levels (ng/mL)Accuracy (% Bias or % Recovery)Reference
LC-MS/MSD6-Norverapamil1.0 - 250.091.1% to 108.1% (Absolute Recovery)[1]
LC-MS/MSMetoprolol1.00 - 50092.9% to 103.1%[2][3]
RP-HPLC-UVCarvedilol0.025 - 5.0 (µg/mL)≥98.96 ± 2.68%[4][5]
LC-MS/MSDiltiazem5.0 - 500.087.1% to 106.6%[6]
HPLC-FluorescencePropranololNot Specified82.50% (Recovery of IS)[7][8]

Table 2: Precision of Verapamil Quantification Methods

Analytical MethodInternal StandardConcentration Levels (ng/mL)Intra-day Precision (%RSD/%CV)Inter-day Precision (%RSD/%CV)Reference
LC-MS/MSMetoprolol1.00 - 500< 5.1%< 5.8%[2][3]
RP-HPLC-UVCarvedilol0.025 - 5.0 (µg/mL)≤3.68%≤3.68%[4][5]
LC-MS/MSDiltiazem5.0 - 500.0-4.89% to -2.15% (RE%)-4.18% to -1.48% (RE%)[6]
HPLC-FluorescenceNot SpecifiedNot SpecifiedVery good precision reportedNot Specified[7][8]
GC and HPLCD5171 - 500Similar for both proceduresSlightly higher for GC[9]

From the data, it is evident that methods employing a deuterated internal standard, represented here by D6-Norverapamil, demonstrate excellent recovery, which is a key indicator of accuracy.[1] The LC-MS/MS method with Metoprolol also shows high accuracy and precision.[2][3] The RP-HPLC-UV method using Carvedilol as an internal standard also provides impressive accuracy and precision.[4][5]

Experimental Workflows and Methodologies

The choice of analytical technique and the specifics of the experimental protocol are crucial for achieving reliable results. Below are detailed workflows for verapamil quantification using different internal standards.

Logical Relationship in Method Comparison

cluster_IS Internal Standard Selection cluster_Method Analytical Method cluster_Performance Performance Metrics IS_Deuterated Deuterated (e.g., this compound) Method_LCMS LC-MS/MS IS_Deuterated->Method_LCMS Optimal Pairing IS_Analog Structural Analog (e.g., Metoprolol) IS_Analog->Method_LCMS IS_Other Other (e.g., Carvedilol) Method_HPLC HPLC (UV/Fluorescence) IS_Other->Method_HPLC Accuracy Accuracy (%Bias, %Recovery) Method_LCMS->Accuracy High Precision Precision (%RSD, %CV) Method_LCMS->Precision High Method_HPLC->Accuracy Good to High Method_HPLC->Precision Good to High

Caption: Comparison of internal standards and analytical methods for verapamil quantification.

Experimental Workflow: Verapamil Quantification using a Deuterated Internal Standard (LC-MS/MS)

This workflow is based on a method using D6-verapamil and D6-norverapamil, which serves as a close proxy for a method using this compound.[1]

Plasma 50 µL Human Plasma IS_add Add D6-Verapamil & D6-Norverapamil (IS) Plasma->IS_add LLE Liquid-Liquid Extraction IS_add->LLE Separation Chromatographic Separation (Chiralcel OD-RH column) LLE->Separation Detection MS/MS Detection (Triple Quadrupole, MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for verapamil quantification with a deuterated internal standard.

Detailed Protocol:

  • Sample Preparation: To 50 µL of human plasma, the deuterated internal standards (D6-verapamil and D6-norverapamil) are added.

  • Extraction: The analytes and internal standards are extracted from the plasma using a liquid-liquid extraction procedure.

  • Chromatography: The separation is achieved on a Chiralcel OD-RH (150 × 4.6 mm, 5 µm) analytical column. The mobile phase consists of 0.05% trifluoroacetic acid in water–acetonitrile (70:30, v/v).[1]

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ion modes.[1]

Experimental Workflow: Verapamil Quantification using a Non-Deuterated Internal Standard (RP-HPLC-UV)

This workflow is based on a method using carvedilol as the internal standard.[4][5]

Plasma Rabbit Plasma IS_add Add Carvedilol (IS) Plasma->IS_add Extraction Protein Precipitation IS_add->Extraction Separation RP-HPLC Separation (C18 column) Extraction->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: RP-HPLC-UV workflow for verapamil quantification with carvedilol as the internal standard.

Detailed Protocol:

  • Sample Preparation: An internal standard, carvedilol, is added to the rabbit plasma samples.

  • Extraction: Proteins are precipitated from the plasma samples.

  • Chromatography: The analysis is performed on a C-18 stationary phase (5 μ, 250 × 4.6 mm) using a mobile phase of acetonitrile/0.1% tetrahydrofuran in water (80:20, v/v) at a flow rate of 1 mL/min.[4][5]

  • Detection: The concentration of verapamil is determined using a UV detector.[4][5]

Conclusion

The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS is the preferred method for the quantification of verapamil in biological matrices. This approach generally yields the highest accuracy and precision due to the near-identical chemical and physical properties of the analyte and the internal standard. However, other methods, such as RP-HPLC with a suitable internal standard like carvedilol, can also provide reliable and accurate results and may be a more accessible alternative for laboratories without mass spectrometry capabilities.[4][5] The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the available instrumentation, and the complexity of the sample matrix.

References

A Comparative Guide to Alternative Analytical Methods for Verapamil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of verapamil, a widely used calcium channel blocker. The selection of an appropriate analytical technique is critical for accurate and reliable measurement of verapamil in pharmaceutical formulations and biological matrices during drug development, quality control, and pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of different analytical methods for verapamil quantification, offering a clear comparison to aid in method selection.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Pharmaceutical Dosage Forms0.025 - 50 µg/mL[1]10 ng/mL[1]-
HPLC-Fluorescence Pharmaceutical Dosage Forms0.0008 - 20 µg/mL[1]750 pg/mL[1]-
Human Plasma-2 ng/mL[2]-
RP-HPLC-UV Rabbit Plasma0.025 - 5 µg/mL[3]-0.025 µg/mL[3]
LC-MS/MS Human Plasma1.00 - 500 ng/mL[4][5]-1.00 ng/mL[4]
Rat Plasma (enantiomers)0.5 - 500 ng/mL[6]-0.5 ng/mL[6]
Caco-2 Cell Monolayers1 - 100 ng/mL[7]--
UV-Vis Spectrophotometry (Oxidation with Chloramine-T) Pharmaceutical Formulations0 - 340 µg/mL[8]--
UV-Vis Spectrophotometry (Reaction with N-bromosuccinimide) Pharmaceutical Formulations10.0 - 200.0 µg/mL[9][10]--
UV-Vis Spectrophotometry (Condensation with Bromokresol Green) Tablets1.9648 - 4.4208 mg/100mL[11]--
UV-Vis Spectrophotometry (Oxidation with Potassium Metaperiodate) Drug Formulations12.5 - 187.5 µg/mL[12]--
UV-Vis Spectrophotometry (Ion-pair with Tropaeolin 000 No. 1) Drug Formulations2.0 - 30.0 µg/mL[12]--
Electrochemiluminescence Sensor -1.0 × 10⁻⁷ - 1.0 × 10⁻⁴ mol/L[13]7.00 × 10⁻⁹ mol/L[13]-

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of verapamil in pharmaceutical dosage forms.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

Reagents:

  • Acetonitrile (HPLC grade).

  • 0.1% Tetrahydrofuran (THF) in water.[3]

  • Verapamil hydrochloride reference standard.

  • Internal Standard (IS): Carvedilol.[3]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% THF in water (80:20, v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection Wavelength: 278 nm.[14]

  • Injection Volume: 50 µL.[14]

  • Column Temperature: 25°C.[14]

Sample Preparation (for rabbit plasma):

  • Prepare a stock solution of verapamil hydrochloride and carvedilol (IS).

  • Spike drug-free rabbit plasma with the stock solution to prepare calibration standards and quality control samples.[3]

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Inject the supernatant into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying verapamil in biological matrices like human plasma.

Instrumentation:

  • LC-MS/MS system (e.g., Micromass Quattro Ultima).[4]

  • C8 analytical column.[4]

Reagents:

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.[4]

  • Verapamil hydrochloride reference standard.

  • Internal Standard (IS): Metoprolol.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Methanol-water (70:30, v/v) with 12 mM formic acid.[4][5]

  • Flow Rate: 1.25 mL/min.[5]

  • Ionization Mode: Positive ion electrospray ionization (ESI).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standard (Metoprolol).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.[4]

UV-Visible Spectrophotometry

A simple and cost-effective method for the determination of verapamil in pharmaceutical formulations. This example uses N-bromosuccinimide as an oxidizing agent.

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

  • N-bromosuccinimide.

  • Perchloric acid.[9]

  • Verapamil hydrochloride reference standard.

Procedure:

  • Prepare a standard stock solution of verapamil hydrochloride.

  • In a series of volumetric flasks, add varying aliquots of the standard solution.

  • Add N-bromosuccinimide and perchloric acid.

  • Allow the reaction to proceed at room temperature, leading to the formation of a yellow-colored product.[9]

  • Dilute to volume with distilled water.

  • Measure the absorbance at the wavelength of maximum absorption (around 415 nm) against a reagent blank.[9]

  • Construct a calibration curve of absorbance versus concentration.

Sample Preparation (for tablets):

  • Weigh and powder twenty tablets.

  • Dissolve a quantity of the powder equivalent to a known amount of verapamil hydrochloride in a suitable solvent.

  • Filter the solution.

  • Dilute the filtrate to a suitable concentration and analyze as described above.

Visualized Workflow

The following diagram illustrates a typical workflow for the quantification of verapamil using a chromatographic method like HPLC or LC-MS/MS.

Verapamil_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Pharmaceutical Formulation or Biological Matrix Extraction Extraction / Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Cleanup Protein Precipitation / Liquid-Liquid Extraction Spiking->Cleanup Injection Injection into HPLC or LC-MS/MS Cleanup->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV, Fluorescence, or MS/MS) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Verapamil Concentration Quantification->Result

Caption: General workflow for verapamil quantification by chromatography.

References

The Decisive Advantage: Norverapamil-d7 as a Deuterated Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of an internal standard is a cornerstone of robust analytical assays, especially in complex biological matrices. This guide provides a comprehensive comparison of the advantages of using a deuterated internal standard, specifically Norverapamil-d7, over non-deuterated alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Mitigating the Matrix Effect: The Core Challenge

Biological samples such as plasma, serum, and urine are complex mixtures containing numerous endogenous and exogenous compounds. During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results.[1][2] An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing a reliable reference for accurate quantification.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for LC-MS/MS bioanalysis.[3][4] Because they are chemically identical to the analyte, they exhibit nearly identical chromatographic behavior and ionization efficiency.[3] This allows them to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize validation data from studies employing either a deuterated internal standard (this compound or a similar deuterated analogue) or a non-deuterated internal standard for the analysis of verapamil and its metabolite, norverapamil.

Table 1: Method Performance with Deuterated Internal Standard (e.g., D6-Verapamil/D6-Norverapamil)

ParameterAnalyteResultReference
Accuracy (% Bias) (R)- and (S)-verapamil, (R)- and (S)-norverapamil-3.3% to 5.2%[1]
Precision (% CV) (R)- and (S)-verapamil, (R)- and (S)-norverapamil≤ 6.8%[1]
Recovery (%) (R)- and (S)-verapamil, (R)- and (S)-norverapamil91.1% to 108.1%[1]
Matrix Factor (R)- and (S)-verapamil, (R)- and (S)-norverapamil0.96 to 1.07[1]

Table 2: Method Performance with Non-Deuterated Internal Standard (e.g., Propranolol)

ParameterAnalyteResultReference
Accuracy (% Bias) Verapamil and NorverapamilNot explicitly stated as % bias, but within acceptable limits[6]
Precision (% CV) Verapamil and NorverapamilGood precision demonstrated[6]
Recovery (%) Verapamil92.12%[6]
Recovery (%) Norverapamil89.58%[6]
Recovery (%) Propranolol (IS)82.50%[6]

From the data, it is evident that methods employing a deuterated internal standard exhibit excellent accuracy, precision, and recovery. The matrix factor, which is a measure of the matrix effect, is very close to 1.0, indicating that the deuterated internal standard effectively compensates for ion suppression or enhancement.[1] In contrast, while the method with a non-deuterated internal standard shows good recovery for the analytes, the recovery of the internal standard (propranolol) is notably different.[6] This discrepancy can lead to less effective compensation for matrix effects and potentially compromise the accuracy of the results.

Experimental Protocols

Key Experiment: Bioanalytical Method for Verapamil and Norverapamil in Human Plasma using a Deuterated Internal Standard

Methodology based on a validated LC-MS/MS assay: [1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add the deuterated internal standards (D6-verapamil and D6-norverapamil).

    • Vortex the mixture.

    • Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

    • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm) or equivalent.[1]

    • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

Visualizing the Advantage

The following diagrams illustrate the principles and workflows discussed.

G Principle of Isotope Dilution Mass Spectrometry A Sample with Unknown Analyte Concentration C Sample + Internal Standard Mixture A->C B Known Amount of Deuterated Internal Standard (this compound) B->C D Sample Preparation (e.g., Extraction) C->D E LC-MS/MS Analysis D->E F Measure Ratio of Analyte to Internal Standard E->F G Calculate Analyte Concentration F->G

Caption: Isotope Dilution Workflow

G Compensation for Matrix Effects cluster_0 Without Deuterated Internal Standard cluster_1 With Deuterated Internal Standard (this compound) A Analyte Signal B Matrix Effect (Ion Suppression) A->B C Inaccurate Quantification B->C D Analyte Signal F Matrix Effect (Affects both equally) D->F E Internal Standard Signal E->F G Ratio of Signals Remains Constant F->G H Accurate Quantification G->H

Caption: Matrix Effect Compensation

G Experimental Workflow for Bioanalysis A Plasma Sample Collection B Addition of this compound Internal Standard A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E UPLC/HPLC Separation D->E F Tandem Mass Spectrometry (MS/MS) Detection E->F G Data Processing and Quantification F->G

Caption: Bioanalytical Workflow

Conclusion

The use of a deuterated internal standard like this compound offers clear and significant advantages over non-deuterated alternatives for the quantitative bioanalysis of verapamil and its metabolites. The near-identical physicochemical properties of deuterated standards ensure they accurately track the analyte through sample preparation and analysis, providing superior compensation for matrix effects. This leads to enhanced accuracy, precision, and overall robustness of the analytical method, which is critical for reliable pharmacokinetic and toxicokinetic studies in drug development. While the initial cost of a deuterated standard may be higher, the investment is justified by the improved data quality and reduced risk of failed analytical runs.

References

A Comparative Guide to Verapamil Bioanalysis: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Bioanalytical Method Performance

The following tables summarize the quantitative performance characteristics of several reported methods for verapamil bioanalysis. These methods employ different analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

Table 1: Performance Characteristics of HPLC-UV Methods for Verapamil Bioanalysis

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 25 - 5000[1]10 - 500[2]70 - 800
Correlation Coefficient (r²) 0.9991[1]>0.9990.998
Accuracy (%) ≥98.96 ± 2.68[1]101.7 - 102.2[2]Within ±15% of nominal
Intra-day Precision (%CV) ≤3.18[1]<15<15
Inter-day Precision (%CV) ≤3.68[1]5.81[2]<15
Lower Limit of Quantification (LLOQ) (ng/mL) 25[1]7.0[2]70
Recovery (%) 101.98 ± 2.76[1]81.2[2]Not Reported
Biological Matrix Rabbit Plasma[1]Human Plasma[2]Human EBC

Table 2: Performance Characteristics of LC-MS/MS Methods for Verapamil Bioanalysis

ParameterMethod 4Method 5Method 6 (Chiral)
Linearity Range (ng/mL) 2.4 - 48[3]1 - 2000[4]1 - 450 (for each enantiomer)[5][6]
Correlation Coefficient (r²) 0.9993[3]>0.99≥0.997[5][6]
Accuracy (%) Within acceptable limits[3]93 - 104[4]Within ±11.6% of nominal[5]
Intra-day Precision (%CV) Within acceptable limits[3]0.58 - 5.69[4]≤11.6[5]
Inter-day Precision (%CV) Within acceptable limits[3]0.58 - 5.69[4]≤11.6[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.4[3]11 (for each enantiomer)[5][6]
Recovery (%) 98.12 - 99.95[3]93.5[4]92.3 - 98.2[5][6]
Biological Matrix Rat Plasma[3]Human Plasma[4]Rat Plasma[5][6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Method 1: RP-HPLC-UV for Verapamil in Rabbit Plasma[1]
  • Sample Preparation: Protein precipitation. To 200 µL of plasma, 800 µL of ice-cold acetonitrile and 20 µL of internal standard (carvedilol) were added. The mixture was vortexed and centrifuged. The supernatant was dried and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 250 x 4.6 mm)[1]

    • Mobile Phase: Acetonitrile:0.1% Tetrahydrofuran in water (80:20, v/v)[1]

    • Flow Rate: 1 mL/min[1]

    • Detection: UV at 232 nm

Method 4: UPLC-MS/MS for Verapamil and Trandolapril in Rat Plasma[3]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (3.5 µm, 150 x 4.6 mm)[3]

    • Mobile Phase: Acetonitrile and a buffer of 1 mL formic acid in 1 L of water (20:80, v/v)[3]

    • Flow Rate: 1 mL/min[3]

    • Detection: Mass spectrometry with electrospray ionization.

Method 5: LC-MS/MS for Trandolapril and Verapamil in Human Plasma[4]
  • Sample Preparation: Solid Phase Extraction (SPE) on a Phenomenex cartridge.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (5µ, 150 mm x 4.0 mm)[4]

    • Mobile Phase: 10 mmol ammonium formate and acetonitrile (30:70, v/v)[4]

    • Detection: Mass spectrometry with electrospray ionization in positive mode.

Method 6: Chiral HPLC for Verapamil Enantiomers in Rat Plasma[5][6]
  • Sample Preparation: Not specified.

  • Chromatographic Conditions:

    • Column: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6 chiral stationary phase)[5]

    • Detection: Fluorescence detection.

Visualizing the Bioanalytical Process and Mechanism of Action

To further elucidate the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of verapamil.

Bioanalytical_Workflow Verapamil Bioanalysis Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (e.g., Plasma) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing & Vortexing Sample_Storage->Sample_Thawing Sample_Preparation Sample Preparation (LLE, SPE, or PPT) Sample_Thawing->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC or UPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: A generalized workflow for the bioanalysis of verapamil in a laboratory setting.

Verapamil_Signaling_Pathway Verapamil's Mechanism of Action Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel (Voltage-gated) Verapamil->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca ↑ Intracellular [Ca²⁺] Contraction Smooth Muscle Contraction & Myocardial Contraction Intracellular_Ca->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition causes Reduced_Contractility Reduced Myocardial Contractility Contraction->Reduced_Contractility Inhibition causes

Caption: The signaling pathway illustrating how verapamil blocks L-type calcium channels.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical component of ensuring this integrity is the proper use and validation of internal standards. This guide provides a comparative overview of regulatory guidelines and the performance of different internal standards in bioanalytical method validation, supported by experimental data and detailed protocols.

The selection of an appropriate internal standard (IS) is a crucial step in the development of robust and reliable bioanalytical methods.[1][2] An IS is a compound of known concentration added to samples to correct for variability during sample preparation, analysis, and detection.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for bioanalytical method validation, with a significant focus on the role and performance of internal standards.[4][5][6][7][8][9]

Regulatory Landscape: A Harmonized Approach

The ICH M10 guideline on bioanalytical method validation has emerged as a key document, harmonizing the expectations of major regulatory agencies.[5][8][9][10] A central tenet of these guidelines is the need to demonstrate that the chosen bioanalytical method is suitable for its intended purpose.[5][8][9]

Key regulatory requirements for internal standards include:

  • Addition of a Suitable Internal Standard: An IS should be added to all calibration standards, quality control (QC) samples, and study samples.[5][7][8] The absence of an IS requires justification.[5][8]

  • Assessment for Interference: The IS must be assessed to ensure it does not interfere with the analyte of interest.[4] Potential interfering substances can include endogenous matrix components, metabolites, and concomitant medications.[4]

  • Monitoring of IS Response: The response of the internal standard in study samples should be monitored to detect any systemic variability.[10] Significant variations in the IS response may indicate analytical issues.[3]

  • Stability: The stability of the internal standard in stock solutions, working solutions, and processed samples must be evaluated under the expected storage and processing conditions.[6][11]

Types of Internal Standards: A Head-to-Head Comparison

The two primary types of internal standards used in bioanalytical assays, particularly with liquid chromatography-mass spectrometry (LC-MS), are stable isotope-labeled (SIL) internal standards and structural analog internal standards.[1][2]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1] This makes them chemically and physically almost identical to the analyte.[1]

  • Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[1] They should share similar physicochemical properties, such as hydrophobicity and ionization characteristics.[1]

The choice between a SIL-IS and a structural analog often depends on availability, cost, and the specific requirements of the assay.[3][12]

Performance Comparison: SIL vs. Analog Internal Standards

The ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects and extraction variability, thus providing accurate correction.[1]

Performance ParameterStable Isotope-Labeled (SIL) ISStructural Analog ISKey Considerations
Correction for Matrix Effects Excellent. Experiences nearly identical ionization suppression or enhancement as the analyte.[1]Variable. May not fully compensate for matrix effects due to differences in physicochemical properties.[13]Matrix effects can significantly impact the accuracy and precision of LC-MS assays.[13]
Correction for Extraction Recovery Excellent. Behaves almost identically to the analyte during sample preparation.[1]Good to Variable. The closer the structural similarity, the better the correction.Consistent recovery is crucial for accurate quantification.[14][15]
Chromatographic Behavior Nearly identical retention time to the analyte.Similar, but can have different retention times.Co-elution is ideal for optimal correction of matrix effects.[16]
Accuracy & Precision Generally provides higher accuracy and precision.[13][17]Can provide acceptable accuracy and precision, but may be less reliable.[18]Regulatory guidelines have strict acceptance criteria for accuracy and precision.[5][6]
Availability & Cost Can be expensive and may require custom synthesis.[3][12]Often more readily available and less expensive.Practical considerations can influence the choice of IS.
Potential Pitfalls Isotopic impurities in the SIL-IS can interfere with the analyte quantification.[1][19] Deuterium-labeled standards may sometimes exhibit different chromatographic behavior.[12][17]May not adequately correct for all sources of variability, leading to reduced accuracy.[13]Thorough validation is essential regardless of the IS type.[3]

Experimental Protocols

A detailed experimental protocol is fundamental for reproducible bioanalytical method validation. Below is a generalized protocol for a typical LC-MS/MS assay using an internal standard.

Objective: To validate a bioanalytical method for the quantification of Drug X in human plasma using an internal standard.

Materials:

  • Drug X reference standard

  • Internal Standard (either SIL-IS of Drug X or a structural analog)

  • Control human plasma (with appropriate anticoagulant)

  • All necessary solvents and reagents of appropriate purity

Methodology:

  • Stock and Working Solution Preparation:

    • Prepare individual stock solutions of Drug X and the IS in a suitable solvent.

    • Prepare serial dilutions of the Drug X stock solution to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of the IS at a fixed concentration.

  • Preparation of Calibration Standards and QC Samples:

    • Spike control human plasma with the appropriate Drug X working solutions to prepare a set of at least six non-zero calibration standards covering the expected concentration range, a blank sample (matrix without analyte or IS), and a zero sample (matrix with IS only).[4][20]

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[14][15]

  • Sample Extraction:

    • To a fixed volume of plasma sample (calibration standard, QC, or unknown study sample), add a precise volume of the IS working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components and isolate the analyte and IS.

    • Evaporate the organic extract to dryness and reconstitute in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Develop a chromatographic method to achieve adequate separation of the analyte and IS from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of the analyte and IS.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using an appropriate regression model.

    • Determine the concentration of Drug X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Parameters to be Assessed (as per ICH M10): [5]

  • Selectivity and Specificity

  • Matrix Effect

  • Calibration Curve Range

  • Accuracy and Precision

  • Carry-over

  • Dilution Integrity

  • Stability (freeze-thaw, bench-top, long-term)

Visualizing the Workflow and Decision Process

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Concentration Determine Concentration Calibration_Curve->Concentration

Caption: A typical workflow for bioanalytical method validation using an internal standard.

IS_Selection Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Available Cost_Feasible Is the cost of the SIL-IS feasible? SIL_Available->Cost_Feasible Yes Find_Analog Identify a suitable Structural Analog IS SIL_Available->Find_Analog No Use_SIL Select SIL-IS Cost_Feasible->Use_SIL Yes Cost_Feasible->Find_Analog No End Proceed with Method Validation Use_SIL->End Validate_Analog Thoroughly validate the performance of the Analog IS Find_Analog->Validate_Analog Validate_Analog->End

Caption: Decision tree for selecting an appropriate internal standard.

References

Safety Operating Guide

Proper Disposal of Norverapamil-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Norverapamil-d7, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.

Hazard Profile and Safety Considerations

This compound is classified as a toxic solid organic compound and is recognized as being toxic to aquatic life with long-lasting effects[1]. Due to its hazardous nature, strict adherence to disposal protocols is necessary to prevent environmental contamination and ensure personnel safety. The transportation of this substance is regulated under the UN number UN2811, with a transport hazard class of 6.1[1].

Quantitative Data Summary

While specific experimental data on the disposal of this compound is not publicly detailed, the following table summarizes its key identifiers and hazard information.

PropertyValueSource
Chemical Name 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile[2][3][4]
Molecular Formula C₂₆H₂₉D₇N₂O₄[2][3]
UN Number UN2811[1]
Transport Hazard Class 6.1[1]
GHS Classification Acute toxicity, oral (Category 3); Hazardous to the aquatic environment, long-term hazard[1]
Step-by-Step Disposal Protocol

The disposal of this compound, including any contaminated materials, must be conducted in a manner consistent with federal, state, and local regulations[1]. The following protocol outlines the recommended steps for its safe disposal.

  • Initial Assessment :

    • Identify all materials contaminated with this compound, including unused product, expired materials, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Segregation and Collection :

    • Carefully sweep up any solid this compound and place it into a suitable, clearly labeled, and sealed container for disposal[1].

    • Segregate contaminated disposable labware and personal protective equipment (PPE) into a designated hazardous waste container.

  • Licensed Hazardous Waste Disposal :

    • All waste containing this compound must be offered to a licensed hazardous material disposal company[2]. Do not dispose of this chemical down the drain or in regular trash.

  • Incineration :

    • A recommended method for the final disposal of this compound is through a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to mitigate the release of harmful substances[2].

  • Contaminated Packaging :

    • The original packaging of this compound should be disposed of as unused product, following the same hazardous waste disposal stream[1].

Emergency Procedures

In the event of a spill, immediately sweep up the material and place it into a suitable container for disposal[1]. Ensure appropriate personal protective equipment is worn during cleanup.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the decision-making process and necessary actions.

Norverapamil_Disposal_Workflow cluster_0 Start: this compound Waste Identified cluster_1 Waste Segregation & Collection cluster_2 Disposal Method cluster_3 Final State start Unused Product, Expired Stock, or Contaminated Materials collect Sweep solid material. Place in a labeled, sealed hazardous waste container. start->collect package Dispose of contaminated packaging as unused product. start->package disposal_co Engage a Licensed Hazardous Material Disposal Company collect->disposal_co package->disposal_co incineration Recommended Method: Chemical incineration with afterburner and scrubber disposal_co->incineration end Compliant and Safe Disposal incineration->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.